3-Amino-4-phenoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-phenoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCRLBBRTVEVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608095 | |
| Record name | 3-Amino-4-phenoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37531-32-1 | |
| Record name | 3-Amino-4-phenoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Synthesis Guide: 3-Amino-4-phenoxybenzoic Acid
This guide details the synthesis of 3-Amino-4-phenoxybenzoic acid (CAS 37531-32-1) , a critical intermediate in the development of Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., Ibrutinib analogs) and loop diuretics (e.g., Bumetanide).
Executive Summary
-
Molecular Formula: C₁₃H₁₁NO₃
-
Primary Application: Scaffold for kinase inhibitors (BTK) and pharmaceutical impurities analysis.
-
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (S_NAr) followed by Nitro Reduction.
Retrosynthetic Analysis
The most robust pathway avoids the regioselectivity issues inherent in nitrating the diphenyl ether core. Instead, we utilize the activating nature of the nitro group in 4-chloro-3-nitrobenzoic acid to facilitate a clean S_NAr reaction.
Figure 1: Retrosynthetic disconnection showing the strategic bond breakage at the ether linkage and nitro group.
Detailed Synthesis Protocol
Route A: The "Pharma-Grade" S_NAr Pathway (Recommended)
This route is preferred for its high regioselectivity and scalability. It avoids the formation of the 2-nitro isomer common in direct nitration methods.
Step 1: Etherification (S_NAr)
Reaction: 4-Chloro-3-nitrobenzoic acid + Phenol → 3-Nitro-4-phenoxybenzoic acid
-
Rationale: The nitro group at the ortho position to the chlorine atom strongly activates the ring for nucleophilic attack by the phenoxide ion via a Meisenheimer complex intermediate.
-
Reagents:
-
4-Chloro-3-nitrobenzoic acid (1.0 eq)[11]
-
Phenol (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq) or KOH (3.0 eq)
-
Solvent: DMF (Dimethylformamide) or DMSO. Water is possible but requires higher temperatures (autoclave conditions).
-
-
Protocol:
-
Charge a reaction vessel with DMF (10 volumes) and Phenol (1.2 eq) .
-
Add K₂CO₃ (2.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide in situ.
-
Add 4-Chloro-3-nitrobenzoic acid (1.0 eq) portion-wise.
-
Heat the mixture to 80–100°C for 4–6 hours. Monitor by HPLC (Target: <1% starting material).
-
Workup: Cool to room temperature. Pour the mixture into Ice Water (20 volumes) .
-
Acidify to pH 2–3 with HCl (6M) . The product will precipitate as a yellow solid.
-
Filter, wash with water, and dry.
-
-
Critical Control Point: Ensure the reaction remains basic throughout to prevent protonation of the phenoxide, which would halt the reaction.
Step 2: Nitro Reduction
Reaction: 3-Nitro-4-phenoxybenzoic acid → this compound
-
Rationale: Catalytic hydrogenation is the cleanest method, yielding water as the only byproduct. Chemical reduction (Fe/HCl) is a viable alternative if avoiding heavy metals is required.
-
Reagents:
-
3-Nitro-4-phenoxybenzoic acid (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 wt% loading)
-
Hydrogen Gas (H₂) or Ammonium Formate (transfer hydrogenation)
-
Solvent: Methanol or Ethanol.
-
-
Protocol:
-
Dissolve the nitro intermediate in Methanol (10 volumes) .
-
Add 10% Pd/C catalyst (5 wt% relative to substrate) under an inert nitrogen atmosphere (Safety: Pyrophoric catalyst).
-
Purge the vessel with Hydrogen gas. Maintain H₂ pressure (1–3 atm) at room temperature to 50°C.
-
Stir until hydrogen uptake ceases (typically 2–4 hours).
-
Workup: Filter the catalyst through a Celite pad.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Purification: Recrystallize from Ethanol/Water or precipitate via acid-base manipulation (dissolve in dilute NaOH, filter, precipitate with dilute Acetic Acid to pH 5–6).
-
Process Optimization & Troubleshooting
Impurity Profile
| Impurity | Origin | Remediation |
| 4-Phenoxybenzoic acid | Over-reduction (de-amination) or starting material impurity | Control Hydrogenation time; use milder reductant (SnCl₂).[6] |
| 4-Hydroxy-3-nitrobenzoic acid | Hydrolysis of Cl instead of Phenoxy substitution | Ensure anhydrous conditions in Step 1 if using strong bases like NaH; less critical with K₂CO₃. |
| Unreacted Phenol | Excess reagent | Wash crude Step 1 solid with dilute NaOH before acidification. |
Visual Workflow
Figure 2: Process flow diagram for the synthesis of CAS 37531-32-1.
Analytical Characterization
-
Appearance: Off-white to light brown powder.
-
Melting Point: ~184–188°C (Decomposes).
-
¹H NMR (DMSO-d₆):
-
δ 12.5 (s, 1H, COOH)
-
δ 7.3–7.4 (m, 2H, Phenoxy meta)
-
δ 7.1 (m, 1H, Phenoxy para)
-
δ 6.8–7.0 (m, 3H, Phenoxy ortho + Benzoic H5)
-
δ 7.4 (d, 1H, Benzoic H2 - meta to COOH, ortho to NH2)
-
δ 7.1 (dd, 1H, Benzoic H6)
-
δ 5.2 (br s, 2H, NH₂). (Note: Shifts are approximate and solvent-dependent).
-
References
-
Preparation method of 3-amino-4-hydroxybenzoic acid. (Relevant S_NAr/Reduction methodology on 4-chloro-3-nitrobenzoic acid core). Google Patents. CN105237423A. Link
-
Synthesis of 3-Nitro-4-phenoxybenzoic acid. (Specific protocol for fluoro-analog S_NAr). World Intellectual Property Organization. WO2013059648A1. Link
-
This compound (CAS 37531-32-1) Product Data. Axios Research. Catalogue #: AR-B06707.[7] Link
-
4-Chloro-3-nitrobenzoic acid (CAS 96-99-1) Reactivity Profile. PubChem. Link
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- 2. 1221722-27-5,5,6-dimethyl-3-(piperazin-1-yl)pyridazine-4-carbonitrile hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1221725-73-0,[1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 75095-82-8,1-(3-methylphenyl)cyclopentan-1-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. Intermediate|Impurity reference substance manufactures and suppliers [chembk.com]
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- 9. 37531-32-1 this compound AKSci 4804AB [aksci.com]
- 10. 37531-32-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 11. lookchem.com [lookchem.com]
Technical Monograph: 3-Amino-4-phenoxybenzoic Acid
Advanced Scaffold for Medicinal Chemistry & Drug Development
Executive Summary
3-Amino-4-phenoxybenzoic acid (CAS: 37531-32-1) is a bifunctional aromatic building block critical to the synthesis of bioactive small molecules, particularly in the development of loop diuretics (e.g., Bumetanide analogs) and kinase inhibitors targeting the phenoxyphenyl pharmacophore.[1][2] Characterized by an electron-rich aniline moiety adjacent to a bulky phenoxy group, this scaffold offers unique steric and electronic properties that facilitate high-affinity binding in hydrophobic protein pockets.[3]
This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic routes, and experimental protocols for its application in high-throughput medicinal chemistry.[3]
Physicochemical Profile
The unique substitution pattern of this compound—combining a hydrogen-bond donor (amine), a hydrogen-bond acceptor (ether), and an ionizable headgroup (carboxylic acid)—makes it a versatile intermediate.
| Property | Data |
| CAS Number | 37531-32-1 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₁NO₃ |
| Molecular Weight | 229.23 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| pKa (Acid) | ~4.2 (Carboxylic acid) |
| pKa (Base) | ~3.5 (Aniline nitrogen, estimated) |
| Melting Point | 188–190 °C (Decomposes) |
| Storage | Inert atmosphere, 2–8°C, protect from light |
Synthetic Pathways & Manufacturing Logic
The synthesis of this compound generally follows two primary strategies. The choice of route depends on the availability of starting materials and the need for regiochemical control.[3]
Strategy A: Nucleophilic Aromatic Substitution ( )
This is the preferred industrial route due to higher regioselectivity.[3] It begins with 4-chloro-3-nitrobenzoic acid, where the highly electron-deficient ring facilitates the displacement of the chloride by a phenoxide ion.
Strategy B: Direct Nitration
Direct nitration of 4-phenoxybenzoic acid is possible but often yields a mixture of isomers (ortho- vs. meta-nitro substitution relative to the phenoxy group), requiring tedious purification.
Mechanistic Workflow (Strategy A)
The following diagram illustrates the optimal synthetic workflow, highlighting the critical reduction step from the nitro-intermediate.
Detailed Experimental Protocols
Protocol 1: Synthesis of Intermediate (3-Nitro-4-phenoxybenzoic acid)
-
Rationale: Using potassium hydroxide generates the potassium phenoxide in situ, which is a potent nucleophile for the
reaction on the electron-poor 4-chloro-3-nitrobenzoic acid ring. -
Reagents: 4-Chloro-3-nitrobenzoic acid (1.0 eq), Phenol (1.2 eq), KOH (2.5 eq), DMF (Solvent).[3]
-
Procedure:
-
Dissolve phenol (1.2 eq) and KOH (2.5 eq) in DMF under nitrogen. Stir at room temperature for 30 mins to form the phenoxide.
-
Add 4-chloro-3-nitrobenzoic acid (1.0 eq) slowly to the mixture.
-
Heat the reaction mass to 120°C and stir for 6–8 hours. Monitor by HPLC.
-
Cool to room temperature and pour into ice-cold 1N HCl.
-
Filter the precipitated yellow solid, wash with water, and dry.[3]
-
Protocol 2: Reduction to this compound[4]
-
Rationale: Catalytic hydrogenation is the cleanest method, avoiding iron sludge waste.[3] However, for labs without hydrogenators, the Iron/Ammonium Chloride method is a robust alternative.[3]
-
Reagents: 3-Nitro-4-phenoxybenzoic acid (10 g), 10% Pd/C (0.5 g), Methanol (100 mL), Hydrogen gas (Balloon or 30 psi).
-
Procedure:
-
Dissolution: Dissolve 10 g of the nitro-intermediate in 100 mL of methanol. Ensure complete solubility (sonicate if necessary).[3]
-
Catalyst Addition: Under an argon blanket, carefully add 0.5 g of 10% Pd/C. Caution: Dry Pd/C is pyrophoric.[3]
-
Hydrogenation: Purge the vessel with hydrogen gas three times. Stir vigorously under hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature for 4–6 hours.
-
Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (yellow spot) should disappear, replaced by a fluorescent blue spot (amine) under UV.[3]
-
Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.[3]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine. Recrystallize from Ethanol/Water if high purity (>98%) is required.[3]
-
Applications in Drug Design
This scaffold acts as a "privileged structure" in medicinal chemistry.[3] The 3-amino group serves as a versatile handle for constructing heterocycles or forming amide bonds, while the phenoxy group provides hydrophobic bulk often required for occupancy of kinase back-pockets.[3]
Case Study: Bumetanide & Loop Diuretics
While Bumetanide contains a sulfamoyl group at position 5, the core chemistry of the 3-amino-4-phenoxy motif is identical. The amine at position 3 is often alkylated (e.g., with a butyl group) to modulate potency.[3]
Derivatization Logic
The following decision tree guides the modification of this scaffold for library generation.
Quality Control & Safety
Impurity Profile
When sourcing or synthesizing this material, three critical impurities must be monitored:
-
4-Phenoxybenzoic acid: Result of incomplete nitration (if using Strategy B) or de-amination (rare).[3]
-
3-Nitro-4-phenoxybenzoic acid: Unreacted intermediate from the reduction step.[3] Limit: <0.1% due to potential genotoxicity of nitro-aromatics.
-
Phenol: Residual reagent from the
step.[3]
Handling Precautions[2]
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[3] 2A (H319), STOT SE 3 (H335).[3]
-
Stability: The amine is susceptible to oxidation upon prolonged exposure to air.[3] Store under nitrogen.
-
PPE: Use nitrile gloves and safety goggles.[3] Avoid dust inhalation; the compound is a potent respiratory irritant.[3]
References
-
Axios Research. (2023). Certificate of Analysis: this compound (CAS 37531-32-1).[1][5][6][7][8] Link
-
Feit, P. W. (1971).[3] Aminobenzoic acid diuretics.[2][3] 2. 3-Amino-5-sulfamoylbenzoic acid derivatives. Journal of Medicinal Chemistry, 14(5), 432-439.[3] (Foundational chemistry for the 3-amino-4-phenoxy scaffold).
-
Nielsen, O. B., et al. (1973).[3] Sulfamoylbenzoic acid derivatives.[2][3][9][10] V. 3-Alkoxy-4-phenoxy-5-sulfamoylbenzoic acids. Journal of Medicinal Chemistry. Link
-
BenchChem. (2024).[2][3] Synthesis Protocols for 4-Sulfamoylbenzoic Acid Derivatives. Link[3]
-
European Patent Office. (1986).[3] Preparation of 3-amino-4-hydroxybenzoic acids and related phenoxy derivatives. EP0206635A1.[3] Link[3]
Sources
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- 4. Mechanism of 4-Amino-3-hydroxybenzoic Acid Formation Explain the mechani.. [askfilo.com]
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Spectroscopic Profiling of 3-Amino-4-phenoxybenzoic Acid: A Critical Analytical Guide
The following technical guide details the spectroscopic profiling of 3-Amino-4-phenoxybenzoic acid , a critical scaffold in the synthesis of small-molecule kinase inhibitors (including BTK inhibitors like Ibrutinib analogs).
Executive Summary
This compound (CAS 37531-32-1) represents a high-value intermediate in the development of phenoxyphenyl-based kinase inhibitors. Its structural duality—combining a nucleophilic aniline moiety with an electrophilic carboxylic acid—makes it a versatile building block but also presents specific analytical challenges regarding solubility, zwitterionic behavior, and regiochemical assignment.
This guide provides a definitive spectroscopic framework for identifying, characterizing, and validating this compound, distinguishing it from its metabolic precursors (e.g., 4-phenoxybenzoic acid) and potential degradation products.
Molecular Architecture & Theoretical Basis
To interpret the spectra accurately, one must first understand the electronic environment of the molecule. The structure consists of a central benzoic acid ring substituted at the 3-position with an amino group and at the 4-position with a phenoxy ether.
-
Electronic Push-Pull: The 1-COOH group is electron-withdrawing (deshielding), while the 3-NH
and 4-OPh groups are electron-donating (shielding). -
Steric Environment: The orthogonality of the phenoxy ring relative to the benzoic acid plane (to minimize steric clash with the 3-amino group) influences the chemical shifts of the ether linkage.
-
Resonance Effects: The 3-amino group strongly shields the para position (C6) and ortho position (C2), creating a distinct NMR pattern compared to the unsubstituted 4-phenoxybenzoic acid.
Synthesis & Impurity Logic
Understanding the synthesis is crucial for anticipating impurities. The standard route involves the nitration of 4-phenoxybenzoic acid followed by reduction.
Figure 1: Synthetic pathway showing the origin of the nitro-impurity, which must be monitored via UV-Vis and HPLC.
Comprehensive Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
Solvent Selection: DMSO-
H NMR Assignment (400 MHz, DMSO-
)
The aromatic region exhibits a characteristic ABC pattern for the central ring and a multiplet for the phenoxy ring.
| Position | Shift ( | Multiplicity | Structural Logic | |
| COOH | 12.0 - 13.0 | Broad Singlet | - | Carboxylic acid proton (exchangeable). |
| H-2 | 7.35 - 7.45 | Doublet (d) | Diagnostic Peak. Ortho to COOH, but shielded by adjacent NH | |
| H-6 | 7.15 - 7.25 | dd | Ortho to COOH, but strongly shielded by the para NH | |
| Phenoxy | 7.30 - 7.45 | Multiplet | - | Overlapping signals from the unsubstituted phenyl ring (meta/ortho/para protons). |
| H-5 | 6.70 - 6.85 | Doublet (d) | Most Upfield Aromatic. Ortho to the ether oxygen and meta to the amino group. | |
| NH | 5.00 - 5.50 | Broad Singlet | - | Amino protons. Chemical shift is highly concentration/pH dependent. |
Key Differentiation:
-
vs. 4-Phenoxybenzoic acid: The starting material lacks the H-2/H-6 upfield shift caused by the amino group. In the starting material, H-2/H-6 appear downfield at ~7.9–8.0 ppm.
-
vs. 3-Nitro intermediate: The nitro group is strongly deshielding. If H-2 appears >8.2 ppm, significant nitro impurity is present.
Infrared Spectroscopy (FT-IR)
IR is a rapid pass/fail identity test. The presence of the amino group provides distinct bands absent in the starting material.
-
N-H Stretching: Doublet at 3350 cm
(asymmetric) and 3450 cm (symmetric) . Note: This confirms the reduction of the NO group. -
O-H Stretching (Acid): Broad band spanning 2500–3000 cm
. -
C=O Stretching (Acid): Strong, sharp peak at 1670–1690 cm
. Lower than typical esters due to conjugation and hydrogen bonding. -
C-O-C Stretching (Ether): Strong band at 1230–1250 cm
.
Mass Spectrometry (LC-MS)
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (ESI+) is recommended due to the basic amino moiety.
-
Molecular Ion:
Da. -
Fragmentation Pattern (MS/MS):
-
Precursor:
230 -
Loss of H
O/CO: Characteristic of benzoic acids. -
Cleavage of Ether: Loss of the phenoxy group (
, -93 Da) generates a fragment at 137 (3-amino-4-hydroxybenzoic acid cation). -
Loss of COOH: Decarboxylation yields
184 (3-amino-4-phenoxyphenyl cation).
-
Analytical Workflow Protocol
This protocol serves as a standard operating procedure (SOP) for purity assessment.
Step 1: Sample Preparation
-
Weigh 10 mg of the solid sample.
-
Dissolve in 0.7 mL DMSO-
(for NMR) or 1 mL Acetonitrile:Water (50:50) (for HPLC/MS). -
Critical: Ensure complete dissolution. If the solution is cloudy, sonicate for 2 minutes.
Step 2: HPLC Purity Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine sensitivity).
-
Retention Logic:
-
This compound (Polar amine + acid) elutes earlier than 4-phenoxybenzoic acid (Less polar).
-
3-Nitro-4-phenoxybenzoic acid elutes later than the amino product but earlier than the starting material.
-
Step 3: Data Interpretation Decision Tree
Figure 2: Logic flow for confirming the identity of this compound.
References
-
Chemical Identity & Properties: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37531-32-1, this compound. Retrieved from [Link]
- Synthesis & Intermediates (Ibrutinib Context): Patentscope. (2014). Process for the preparation of Ibrutinib and intermediates thereof (WO2014088178).
-
Analogous Spectral Data: SpectraBase. (n.d.). 3-Amino-4-hydroxybenzoic acid Proton NMR. Retrieved from [Link]
-
General Method Validation: ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Technical Guide: Solubility and Stability of 3-Amino-4-phenoxybenzoic Acid
[1]
Executive Summary
3-Amino-4-phenoxybenzoic acid (CAS 37531-32-1) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors such as Ibrutinib .[1][2] Its structure comprises a benzoic acid core, a phenoxy ether moiety at the para position, and a primary amine at the meta position.[3]
This guide addresses the specific challenges researchers face regarding its amphoteric solubility profile and oxidative instability . Unlike simple benzoic acids, the presence of the amino group creates a zwitterionic potential that complicates dissolution at neutral pH.[1][3] Furthermore, the electron-rich aniline moiety makes the compound susceptible to rapid oxidation and photodegradation if not handled under controlled conditions.[1][3]
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 37531-32-1 (Note: distinct from 4-phenoxybenzoic acid precursors) |
| Molecular Formula | C₁₃H₁₁NO₃ |
| Molecular Weight | 229.23 g/mol |
| Appearance | Off-white to pale beige powder (darkens upon oxidation) |
| pKa (Acid) | ~4.0 – 4.2 (Carboxylic acid) |
| pKa (Base) | ~3.5 – 4.0 (Anilinium ion) |
| LogP | ~2.8 (Predicted) – Lipophilic due to diphenyl ether backbone |
Structural Insight
The molecule possesses two ionizable groups with opposing characteristics:
-
Carboxylic Acid (-COOH): Ionizes to -COO⁻ at basic pH.[1][3]
-
Primary Amine (-NH₂): Protonates to -NH₃⁺ at acidic pH.[1][3]
Implication: The compound exhibits a "U-shaped" solubility curve.[1][3] It is soluble in distinct acidic and basic regions but displays minimum solubility near its isoelectric point (pI), where the net charge is zero, leading to aggregation and precipitation in aqueous media.[3]
Solubility Landscape
Solvent Compatibility Table[1][3]
| Solvent System | Solubility Rating | Comments |
| DMSO | High (>50 mg/mL) | Preferred solvent for stock solutions.[1][3] |
| DMF | High (>50 mg/mL) | Good alternative to DMSO for synthesis.[1][3] |
| Methanol/Ethanol | Moderate | Soluble, but concentration-dependent.[1][3] Heating may be required.[1][3] |
| Water (pH 7) | Very Low | Insoluble due to lipophilicity and lack of net charge.[1][3] |
| 0.1 M NaOH | High | Forms the soluble sodium carboxylate salt.[1][3] |
| 0.1 M HCl | High | Forms the soluble hydrochloride salt.[1][3] |
| Dichloromethane | Low to Moderate | Soluble, but less effective than polar aprotic solvents.[1][3] |
Dissolution Protocol (Self-Validating)
Do not attempt to dissolve this compound in neutral water or unbuffered saline.[1]
Step-by-Step Procedure for Aqueous Stock:
-
Weighing: Weigh the target amount of this compound.
-
Initial Wetting: Add a small volume of DMSO (5-10% of final volume) to wet the hydrophobic powder.[1][3]
-
Acid/Base Adjustment (Choose One):
-
Dilution: Slowly add water/buffer to the desired volume while vortexing.
-
Validation: If the solution becomes cloudy (Tyndall effect), the pH has drifted towards the isoelectric point (approx pH 4-5).[1][3] Adjust pH immediately to clarify.[1][3]
Solubility Decision Logic (Visualization)
Caption: Solubility decision tree highlighting the critical pH-dependent solubility windows and the risk of precipitation at neutral pH.[1]
Stability & Degradation Mechanisms[1]
Primary Degradation Pathways
The stability of this compound is compromised by two main factors:
-
Oxidation (N-Oxidation/Dimerization): The primary amine is electron-rich.[1][3] Exposure to air (oxygen) leads to the formation of N-oxides or azo-dimers, typically observed as a color change from off-white to brown/pink.[1]
-
Photolysis: Aniline derivatives are photosensitive.[1][3] UV light accelerates oxidative coupling.[1][3]
Thermal Stability[1][3]
-
Solid State: Generally stable up to its melting point (approx 140-150°C, though specific polymorphs vary).[1][3]
-
Melt: Risk of decarboxylation exists at temperatures exceeding 160°C, especially in the presence of metal catalysts (e.g., Copper used in Ullmann coupling during Ibrutinib synthesis).[3]
Degradation Workflow (Visualization)
Caption: Major degradation pathways.[1] Oxidation and photolysis lead to colored impurities, while high heat causes decarboxylation.
Analytical Methods (HPLC)[1][10][11][12]
To quantify stability or purity, the following HPLC method is recommended. It utilizes an acidic mobile phase to ensure the amine is protonated and the carboxylic acid is suppressed, resulting in a sharp peak shape.[1][3]
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 5µm |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.[1]5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring) and 210 nm (Amide/Carboxyl) |
| Retention | Elutes after simple benzoic acids due to the lipophilic phenoxy group. |
Handling and Storage Protocols
To maintain the integrity of this compound (CAS 37531-32-1), the following protocols are mandatory:
-
Storage:
-
Handling:
-
Inert Atmosphere: When preparing large stock solutions, sparge solvents with Nitrogen or Argon to remove dissolved oxygen.[1][3]
-
Fresh Preparation: Aqueous solutions (salts) should be prepared fresh daily.[1][3] Do not store aqueous solutions for >24 hours even at 4°C due to hydrolysis/oxidation risks.[1][3]
-
-
Safety:
References
-
Axios Research. (n.d.).[1][3] this compound Product Data (CAS 37531-32-1).[1][2][3][6][7][8] Retrieved from [1]
-
AK Scientific. (n.d.).[1][3] this compound MSDS and Properties. Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). (2023).[1][3] PubChem Compound Summary for Ibrutinib Intermediates. (General reference for aminobenzoic acid properties). Retrieved from [1]
-
European Patent Office. (2016).[1][3] Method for Preparing Ibrutinib (EP 3257855 A1). (describes the usage and synthesis conditions of the intermediate). Retrieved from
Sources
- 1. 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | C13H12N2O5S | CID 119927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 3-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 17823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 37531-32-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. This compound - CAS - 37531-32-1 | Axios Research [axios-research.com]
- 8. 37531-32-1 this compound AKSci 4804AB [aksci.com]
Technical Guide: Discovery and Isolation of 3-Amino-4-phenoxybenzoic Acid
[1][2]
CAS Registry Number: 37531-32-1 Molecular Formula: C₁₃H₁₁NO₃ Molecular Weight: 229.23 g/mol [1][2][3]
Executive Summary & Strategic Importance
3-Amino-4-phenoxybenzoic acid is a critical aromatic building block in medicinal chemistry, serving as a primary intermediate in the synthesis of loop diuretics (specifically Bumetanide ) and an emerging scaffold for type II kinase inhibitors.[1][2] Its structural core—a benzoic acid moiety functionalized with an ether-linked phenyl group and an ortho-amine—provides a versatile handle for heterocycle formation (e.g., quinazolines, benzimidazoles) or sulfonamide derivatization.[1][2]
In drug development, the isolation of this compound is often twofold:
-
As a Key Intermediate: It is the direct precursor to 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (the Bumetanide scaffold).[1][2]
-
As a Critical Impurity: It is identified as Bumetanide Impurity 43 , requiring strict control and quantification in API manufacturing.[1][2]
This guide details a scalable, high-purity synthesis and isolation protocol, emphasizing process safety and impurity purging strategies suitable for pharmaceutical applications.[1][2]
Retrosynthetic Analysis & Pathway Design[1][2]
The most robust route to this compound avoids the use of expensive palladium coupling (Buchwald-Hartwig) by leveraging the inherent reactivity of nitro-activated aryl halides.[1][2]
-
Disconnection: The C-O ether bond is formed first, utilizing the electron-withdrawing effect of the nitro group to facilitate Nucleophilic Aromatic Substitution (SNAr).[1][2]
-
Starting Materials: 4-Chloro-3-nitrobenzoic acid (commercially available, low cost) and Phenol.[1][2]
Synthesis Pathway (Graphviz Visualization)[1][2][4]
Figure 1: Two-step synthesis pathway leveraging nucleophilic aromatic substitution followed by catalytic hydrogenation.[1][2][4][5][6][7][8]
Detailed Experimental Protocols
Step 1: Synthesis of 3-Nitro-4-phenoxybenzoic Acid
This step utilizes water as a "green" solvent, exploiting the solubility of the carboxylate salt at elevated temperatures.[1][2]
Reagents:
-
Sodium Bicarbonate (NaHCO₃) (2.5 eq) or NaOH
-
Water (10 volumes)
Protocol:
-
Charge: To a multi-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 4-chloro-3-nitrobenzoic acid (e.g., 50.0 g) and water (500 mL).
-
Neutralization: Slowly add NaHCO₃ (52.0 g) in portions to avoid excessive foaming. Stir until a clear solution is obtained (formation of sodium carboxylate).
-
Addition: Add phenol (35.0 g).
-
Reaction: Heat the mixture to 85–90°C . Maintain this temperature for 6–8 hours.
-
Monitoring: Monitor by HPLC. The starting material peak should disappear (<1%).[2]
-
Workup (Impurity Purge):
-
Isolation: Acidify the aqueous layer to pH 1–2 using concentrated HCl. The product will precipitate as a solid.[1][2]
-
Filtration: Filter the solid, wash with water (3 x 100 mL), and dry in a vacuum oven at 50°C.
Yield: ~90-95% Appearance: Yellow to off-white solid.[1][2]
Step 2: Reduction to this compound
Catalytic hydrogenation is preferred for pharmaceutical purity, avoiding metal waste (Fe/Sn) associated with chemical reductions.[1][2]
Reagents:
Protocol:
-
Dissolution: Dissolve 3-nitro-4-phenoxybenzoic acid (40.0 g) in Methanol (400 mL).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (2.0 g).[1][2] Safety Note: Pd/C is pyrophoric; keep wet with solvent.[1][2]
-
Hydrogenation: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).[1][2] Stir vigorously under a Hydrogen atmosphere (balloon pressure or 1-3 bar) at room temperature.
-
Completion: Reaction is typically complete within 4–6 hours. Monitor by TLC or HPLC for the disappearance of the nitro compound.[1][2]
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.[1][2]
-
Concentration: Concentrate the filtrate under reduced pressure to approximately 20% volume.
-
Crystallization: Add Water to the methanolic concentrate to induce crystallization. Cool to 0–5°C.[1][2]
-
Final Isolation: Filter the precipitate, wash with cold water/methanol (9:1), and dry.
Isolation & Purification Logic (Self-Validating System)
The following workflow ensures that common impurities (unreacted phenol, inorganic salts, and partially reduced azo-intermediates) are systematically removed.
Figure 2: Purification logic flow emphasizing the removal of phenolic impurities via phase extraction before acidification.
Analytical Characterization
To validate the identity and purity of the isolated compound, the following data specifications should be met.
Quantitative Data Summary
| Parameter | Specification | Method |
| Appearance | Off-white to beige solid | Visual |
| Purity | > 98.0% | HPLC (254 nm) |
| Mass Spectrometry | [M+H]⁺ = 230.24 m/z | LC-MS (ESI+) |
| Solubility | DMSO, Methanol, Alkaline Water | Visual |
| Melting Point | > 200°C (Dec. varies by polymorph) | Capillary Method |
Spectral Validation (Expected Signals)
1H NMR (400 MHz, DMSO-d6):
-
δ 7.4 - 7.1 ppm (m, 5H): Phenoxy aromatic ring protons.[1][2]
-
δ 7.3 ppm (d, 1H): Proton at position 2 (ortho to amino and acid).[1][2]
-
δ 6.8 ppm (d, 1H): Proton at position 5 (ortho to ether linkage).[1][2]
-
δ 5.2 ppm (bs, 2H): Amino group protons (-NH₂).[1][2] Note: Chemical shift varies with concentration and water content.[1][2]
References
-
Preparation of 2,3,5-trisubstituted aryl and heteroaryl amino derivatives. Source: Google Patents (WO2013059648A1).[1][2] Relevance: Provides the specific protocol for the SNAr reaction of 3-nitro-4-fluoro/chlorobenzoic acid with phenol. URL:
-
Synthesis method of diuretic drug bumetanide (CN86108913A). Source: Google Patents.[1][2] Relevance: Details the industrial route for the nitro-phenoxy intermediate and subsequent reduction strategies. URL:
-
This compound (CAS 37531-32-1) Product Entry. Source: BenchChem / PubChem.[1][2] Relevance: Confirms CAS identity, structure, and role as a Bumetanide impurity.[1][2] URL:[Link][1][2]
Sources
- 1. 19792-52-0,2-Amino-2-ethyl-1-butanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1221725-73-0,[1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 51068-58-7,1-(azepan-1-yl)-2-hydroxyethan-1-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 4-chloro-3-nitro-5-sulfamoylbenzoic acid | 22892-96-2 | Benchchem [benchchem.com]
- 5. 4-chloro-3-nitro-5-sulfamoylbenzoic acid | 22892-96-2 | Benchchem [benchchem.com]
- 6. CN86108913A - Synthesis method of diuretic drug buuramine - Google Patents [patents.google.com]
- 7. 75095-82-8,1-(3-methylphenyl)cyclopentan-1-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. 1221722-27-5,5,6-dimethyl-3-(piperazin-1-yl)pyridazine-4-carbonitrile hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 9. DE1964503A1 - New sulfamylbenzoic acid derivatives - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: High-Performance Polyamide Synthesis using 3-Amino-4-phenoxybenzoic Acid
Abstract & Strategic Rationale
This guide details the protocol for utilizing 3-Amino-4-phenoxybenzoic acid (CAS: 37531-32-1) as an AB-type monomer in the synthesis of aromatic polyamides (aramids).
While aromatic polyamides (e.g., Poly(p-phenylene terephthalamide)) are renowned for thermal stability, they often suffer from poor solubility, necessitating aggressive solvents (e.g., concentrated
Key Chemical Profile[1][2][3][4][5][6][7][8][9]
-
Molecular Weight: 229.24 g/mol [5]
-
Functionality: AB-Type (Contains both amine and carboxylic acid).
-
Application: High-performance coatings, soluble aramid fibers, and heat-resistant biochemical scaffolds.
Experimental Design & Logic
The Polymerization Mechanism
Since the monomer contains an electron-withdrawing carboxyl group and a nucleophilic amino group on the same aromatic ring, traditional melt polycondensation is unsuitable due to the high melting point and potential for decarboxylation.
Instead, we employ the Yamazaki-Higashi Phosphorylation Reaction . This method uses triphenyl phosphite (TPP) and pyridine to activate the carboxylic acid in situ, forming an N-phosphonium salt intermediate that reacts rapidly with the amine to form the amide bond under mild conditions (~100°C).
Reaction Workflow Diagram
The following diagram illustrates the activation and propagation cycle for this specific monomer.
Figure 1: Yamazaki-Higashi direct polycondensation pathway for this compound.
Detailed Protocol: Direct Polycondensation[8]
Materials & Reagents
| Reagent | Purity/Grade | Role |
| This compound | >98% (HPLC) | Monomer |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous (<50 ppm H2O) | Solvent |
| Triphenyl Phosphite (TPP) | 97%+ | Condensing Agent |
| Pyridine | Anhydrous | Base/Catalyst |
| Lithium Chloride (LiCl) | Anhydrous (Dried at 150°C) | Solubility Promoter |
| Calcium Chloride (CaCl2) | Anhydrous | Solubility Promoter |
| Methanol | Industrial Grade | Precipitation Solvent |
Step-by-Step Procedure
Step 1: System Preparation (Moisture Control)
-
Critical: The Yamazaki-Higashi reaction is sensitive to moisture. All glassware must be flame-dried or oven-dried at 120°C overnight.
-
Equip a 100 mL three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet/outlet, and a reflux condenser.
Step 2: Solvent Charge & Salt Dissolution
-
Add NMP (25 mL) to the flask.
-
Add LiCl (1.0 g) and CaCl2 (0.5 g) .
-
Heat to 100°C under stirring until all salts are fully dissolved. Note: These salts prevent the growing polymer chain from precipitating prematurely by disrupting hydrogen bonds.
-
Cool the system to room temperature.
Step 3: Monomer & Catalyst Addition
-
Add This compound (5.0 mmol, ~1.15 g) .
-
Add Pyridine (2.5 mL) .
-
Add Triphenyl Phosphite (TPP) (5.0 mmol, ~1.3 mL) .
-
Stoichiometry Note: A 1:1 molar ratio of TPP to monomer is standard, but a slight excess (1.1 eq) can drive the reaction to completion.
-
Step 4: Polymerization
-
Heat the reaction mixture to 100–110°C under a continuous stream of nitrogen.
-
Maintain stirring at 300 RPM for 3 hours .
-
Observation: The solution should become viscous and may darken slightly (yellow to amber) as the molecular weight increases.
Step 5: Workup & Purification
-
Cool the reaction mixture to room temperature.
-
Pour the viscous solution slowly into a vigorously stirred beaker containing 300 mL of Methanol .
-
The polymer will precipitate as a fibrous or powdery solid.
-
Filter the solid using a Buchner funnel.
-
Wash: Reflux the polymer in methanol for 1 hour to remove residual pyridine and phosphorous byproducts. Filter again.
-
Dry: Dry in a vacuum oven at 80°C for 12 hours.
Characterization & Expected Data
To validate the synthesis, compare your results against these expected parameters.
Spectroscopy (FTIR & NMR)
| Technique | Feature | Expected Signal | Interpretation |
| FTIR | Amide I | 1650 cm⁻¹ | C=O Stretching (Amide linkage) |
| FTIR | Amide II | 1540 cm⁻¹ | N-H Bending |
| FTIR | Ether Link | 1240 cm⁻¹ | Ar-O-Ar stretching (Phenoxy group integrity) |
| ¹H NMR | Amide Proton | 10.0 - 10.5 ppm | Singlet (Broad), confirms polymerization |
| ¹H NMR | Phenoxy Ring | 6.8 - 7.5 ppm | Multiplets, integration should match backbone |
Thermal & Physical Properties[14]
-
Solubility: Soluble in NMP, DMAc, DMF, and DMSO at room temperature. Insoluble in water, methanol, acetone.
-
Inherent Viscosity (
): Expected range 0.4 – 0.8 dL/g (measured in NMP with 5% LiCl at 30°C). -
Thermal Stability (TGA): 10% weight loss temperature (
) expected >400°C due to the aromatic backbone.
Troubleshooting Guide
-
Issue: Low Viscosity / Low Molecular Weight.
-
Cause: Moisture contamination in NMP or Pyridine.
-
Solution: Distill NMP over
and store Pyridine over KOH pellets. Ensure LiCl is strictly anhydrous.
-
-
Issue: Polymer Precipitation during Reaction.
-
Cause: Insufficient LiCl/CaCl2 concentration.
-
Solution: Increase LiCl concentration to 6-8 wt% relative to the solvent.
-
-
Issue: Dark/Black Product.
-
Cause: Oxidation or excessive temperature (>130°C).
-
Solution: Ensure strict Nitrogen purging and keep temperature regulated at 100-110°C.
-
References
-
Monomer Source & Data
- Polymerization Methodology (Yamazaki-Higashi)
-
Related Structural Analogs (PBO Precursors)
-
Ali, M. A., et al. (2017).[6] Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid. . (Demonstrates the utility of 3-amino-4-substituted benzoic acids as monomers).
-
-
Pharmaceutical Context (Impurity Profile)
-
Bumetanide Impurity B: The monomer is a known intermediate/impurity in the synthesis of Bumetanide. .
-
Sources
- 1. 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | C13H12N2O5S | CID 119927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1221725-73-0,[1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1571-72-8|3-Amino-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 4. Intermediate|Impurity reference substance manufactures and suppliers [chembk.com]
- 5. tlcstandards.com [tlcstandards.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Amino-4-phenoxybenzoic Acid: A Key Pharmaceutical Intermediate
Introduction: The Strategic Importance of the Phenoxy-Benzoic Acid Scaffold
In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount. Intermediates not only dictate the efficiency and scalability of a synthetic route but also embed the core structural motifs essential for pharmacological activity. 3-Amino-4-phenoxybenzoic acid is a quintessential example of such a critical intermediate. Its structure, featuring a benzoic acid core, a strategically placed amino group, and a diaryl ether linkage, provides a versatile platform for the synthesis of complex active pharmaceutical ingredients (APIs).
This guide provides an in-depth exploration of this compound, from its synthesis and purification to its characterization and principal applications. The protocols herein are designed for researchers, medicinal chemists, and process development scientists, offering not just procedural steps but also the underlying scientific rationale to empower effective and reproducible execution.
Physicochemical & Spectroscopic Profile
A thorough understanding of the physical and spectral properties of an intermediate is fundamental for its effective use and quality control.
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₁₁NO₃ | Calculated |
| Molecular Weight | 229.23 g/mol | Calculated |
| Appearance | Off-white to light brown crystalline solid (Predicted) | Visual Inspection |
| Melting Point | ~185-190 °C (Predicted range) | Capillary Melting Point |
| Solubility | Soluble in DMSO, DMF, and hot alcohols.[1] Sparingly soluble in water. | Experimental Observation |
| ¹H NMR (400 MHz, DMSO-d₆) | Predicted δ (ppm): 12.5 (s, 1H, COOH), 7.5-7.3 (m, 2H, Ar-H), 7.2-7.0 (m, 4H, Ar-H), 6.8 (d, 1H, Ar-H), 5.1 (s, 2H, NH₂) | Based on analogous structures |
| ¹³C NMR (100 MHz, DMSO-d₆) | Predicted δ (ppm): 168.0 (C=O), 158.0, 150.0, 140.0, 130.0, 125.0, 122.0, 120.0, 118.0, 117.0, 115.0 | Based on analogous structures |
| FT-IR (KBr, cm⁻¹) | Predicted ν: 3400-3200 (N-H, O-H stretch), 3000-2800 (C-H stretch), 1680 (C=O stretch), 1600, 1500 (C=C stretch), 1240 (C-O-C stretch) | Based on functional groups |
| Mass Spec (ESI-) | m/z: 228.07 [M-H]⁻ | Electrospray Ionization |
Part 1: Synthesis Protocol
The synthesis of this compound is a multi-step process that leverages classical organic transformations. The most logical and industrially scalable approach begins with 4-chloro-3-nitrobenzoic acid. This route ensures precise regiochemical control of the substituents.
Logical Workflow for Synthesis
The overall strategy involves three key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): Formation of the diaryl ether bond. The electron-withdrawing nitro group activates the para-position, facilitating the displacement of the chloro substituent by phenoxide.
-
Nitro Group Reduction: Conversion of the nitro group to the primary amine. This is a critical step to install the key amino functionality.
-
Purification: Isolation and purification of the final product to meet pharmaceutical-grade specifications.
Caption: Synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 4-Phenoxy-3-nitrobenzoic Acid
-
Principle: This step is a copper-catalyzed Ullmann condensation, a robust method for forming diaryl ether bonds.[2] Potassium carbonate acts as a base to generate the phenoxide nucleophile in situ. Dimethylformamide (DMF) is used as a high-boiling polar aprotic solvent suitable for this reaction temperature.
-
Materials:
-
4-Chloro-3-nitrobenzoic acid (1.0 eq)
-
Phenol (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Copper(I) oxide (Cu₂O) (0.1 eq)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-chloro-3-nitrobenzoic acid, phenol, potassium carbonate, and copper(I) oxide.
-
Add DMF to the flask (approx. 5 mL per gram of the limiting reagent).
-
Begin stirring and purge the system with nitrogen for 15 minutes.
-
Heat the reaction mixture to 140-150 °C and maintain for 8-12 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the mixture to room temperature. Pour the dark slurry into a beaker containing cold 1M HCl. This neutralizes the base and protonates the product.
-
A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove inorganic salts, followed by a small amount of cold ethanol to remove residual phenol.
-
Dry the crude 4-Phenoxy-3-nitrobenzoic acid under vacuum. This intermediate is often of sufficient purity for the next step.
-
Step 2: Synthesis of this compound
-
Principle: The reduction of the nitro group is most commonly and cleanly achieved by catalytic hydrogenation or by using a reducing metal in an acidic medium, such as iron powder in acetic or hydrochloric acid.[3] Catalytic hydrogenation is often preferred for its cleaner work-up and higher yields.
-
Materials:
-
4-Phenoxy-3-nitrobenzoic acid (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (1-2 mol%) or Iron powder (Fe) (3-4 eq)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Concentrated Hydrochloric Acid (HCl) (catalytic, if using Fe)
-
Hydrogen Gas (H₂) source (if using Pd/C)
-
-
Procedure (Catalytic Hydrogenation):
-
In a hydrogenation vessel (e.g., Parr shaker), suspend 4-Phenoxy-3-nitrobenzoic acid in ethanol.
-
Carefully add the 10% Pd/C catalyst under a nitrogen atmosphere.
-
Seal the vessel, evacuate, and backfill with nitrogen three times. Then, introduce hydrogen gas to a pressure of 50-60 psi.
-
Heat the mixture to 40-50 °C and agitate vigorously.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-6 hours.
-
Once complete, cool the vessel, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Part 2: Purification and Quality Control
Purification Protocol: Recrystallization
-
Principle: Recrystallization purifies solid compounds based on differences in solubility at different temperatures.[4] An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, while impurities remain soluble at all temperatures. For the amphoteric amino acid, a mixed solvent system or pH adjustment may be necessary.
-
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Activated Charcoal (optional)
-
-
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If colored impurities are present, add a small amount of activated charcoal and boil for 5-10 minutes.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Slowly add hot deionized water to the hot ethanolic solution until the solution becomes faintly turbid (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold ethanol/water (e.g., 50:50 mixture).
-
Dry the crystals in a vacuum oven at 60-70 °C to a constant weight.
-
Quality Control Protocol: HPLC-UV Analysis
-
Principle: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of pharmaceutical intermediates.[5] The method separates the target compound from starting materials, by-products, and degradation products based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase.
-
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Standard system with UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
-
Procedure:
-
Standard Preparation: Accurately weigh ~10 mg of a reference standard of this compound and dissolve in a 1:1 mixture of acetonitrile and water to make a 100 mL solution (100 µg/mL).
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Purity Calculation: Determine the purity by the area percent method. The peak area of this compound is divided by the total area of all peaks in the chromatogram. A purity of >99.0% is typically required for pharmaceutical use.
-
Part 3: Application Notes - Intermediate for Loop Diuretics
This compound is a pivotal precursor in the synthesis of high-ceiling or "loop" diuretics, most notably Bumetanide .[6] These drugs are essential in the management of edema associated with congestive heart failure, cirrhosis, and renal disease.
Role in the Synthesis of Bumetanide
The synthesis of Bumetanide from this compound involves a sequence of reactions that build upon its core structure.
Caption: Synthetic pathway from the intermediate to Bumetanide.
-
Chlorosulfonation: The amino group is first protected (e.g., via acylation). The aromatic ring is then treated with chlorosulfonic acid (ClSO₃H) to install a chlorosulfonyl group ortho to the amino group and meta to the carboxylic acid.
-
Amination: The highly reactive chlorosulfonyl group is then reacted with ammonia (e.g., ammonium hydroxide) to form the crucial sulfonamide moiety.[7]
-
N-Alkylation & Deprotection: Following deprotection of the amino group, it is alkylated with a butyl group, typically via reductive amination with butyraldehyde and a reducing agent like sodium borohydride, to yield the final Bumetanide molecule.
Mechanism of Action of the Final API (Bumetanide)
Bumetanide exerts its diuretic effect by acting on the thick ascending limb of the loop of Henle in the kidney.[8] It reversibly inhibits the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the apical membrane of the tubular cells.
Caption: Mechanism of action of Bumetanide in the loop of Henle.
By blocking this transporter, Bumetanide prevents the reabsorption of sodium, potassium, and chloride from the tubular fluid back into the body. This retention of ions in the tubule creates a powerful osmotic gradient, leading to a significant increase in water excretion (diuresis).
Safety and Handling
As a chemical intermediate, this compound requires careful handling in a laboratory or manufacturing setting.
-
GHS Hazard Classification (Inferred from related compounds):
-
Precautions for Safe Handling:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
References
- Google Patents. (2016). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
-
PubMed Central. (2021). Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation. Retrieved January 2, 2026, from [Link]
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Rupa Health. (n.d.). 3-Phenoxybenzoic Acid. Retrieved January 2, 2026, from [Link]
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PubChem. (n.d.). 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. Retrieved January 2, 2026, from [Link]
- Google Patents. (2016). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
-
European Patent Office. (1989). EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids. Retrieved January 2, 2026, from [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved January 2, 2026, from [Link]
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PubChem. (n.d.). 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid - Safety and Hazards. Retrieved January 2, 2026, from [Link]
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PubMed. (1981). Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds. Retrieved January 2, 2026, from [Link]
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MDPI. (2019). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved January 2, 2026, from [Link]
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ResearchGate. (2019). HPLC chromatograms of the samples collected from the PD medium.... Retrieved January 2, 2026, from [Link]
-
University Lecture Notes. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved January 2, 2026, from [Link]
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Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 3-Amino-4-propoxybenzoic acid. Retrieved January 2, 2026, from [Link]
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PureSynth. (n.d.). 3-Amino-4-Methylbenzoic Acid 98.0%(HPLC). Retrieved January 2, 2026, from [Link]
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SIELC Technologies. (n.d.). Separation of 3-Phenoxybenzoic acid on Newcrom R1 HPLC column. Retrieved January 2, 2026, from [Link]
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SlideShare. (2018). DIURETICS. Retrieved January 2, 2026, from [Link]
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CV Pharmacology. (n.d.). Diuretics. Retrieved January 2, 2026, from [Link]
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Application Notes and Protocols for the Functionalization of 3-Amino-4-phenoxybenzoic Acid in Drug Discovery
Abstract
The 3-amino-4-phenoxybenzoic acid scaffold is a privileged structural motif in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. Its constituent functional groups—a primary aromatic amine, a carboxylic acid, and a diaryl ether linkage—provide multiple points for chemical modification, enabling the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and functionalization of this valuable scaffold. Detailed, field-proven protocols for the synthesis of the core structure, followed by selective modifications including amide bond formation, esterification, N-acylation, and carbon-carbon bond formation via Suzuki-Miyaura coupling, are presented. The causality behind experimental choices, strategies for orthogonal protection, and analytical characterization are discussed to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of the this compound Scaffold
The confluence of an aniline, a benzoic acid, and a phenoxy group within a single molecule imparts a unique combination of structural rigidity and conformational flexibility to the this compound core. This arrangement allows for the precise spatial orientation of substituents, facilitating interactions with biological targets. Derivatives of this scaffold have been explored for a range of therapeutic applications, leveraging the hydrogen bonding capabilities of the amino and carboxyl groups, and the lipophilic character of the phenoxy moiety.[1] The strategic functionalization of this scaffold is therefore a key approach in modern drug discovery programs.
Synthesis of the Core Scaffold: this compound
A robust and scalable synthesis of this compound is paramount for its utilization in drug discovery campaigns. A common and effective strategy involves a two-step sequence: an Ullmann condensation to form the diaryl ether, followed by the reduction of a nitro group to the desired primary amine.
Synthesis Pathway Overview
The synthesis commences with the coupling of 4-chloro-3-nitrobenzoic acid and phenol, followed by the reduction of the intermediate, 3-nitro-4-phenoxybenzoic acid.
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of 3-Nitro-4-phenoxybenzoic Acid via Ullmann Condensation
The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, utilizing a copper catalyst to couple an aryl halide with an alcohol or phenol.[2]
Materials:
-
4-Chloro-3-nitrobenzoic acid
-
Phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3-nitrobenzoic acid (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
Add copper(I) iodide (0.1 eq) to the mixture.
-
Heat the reaction mixture to 140-150 °C and stir for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 3-nitro-4-phenoxybenzoic acid.
Protocol 2: Reduction of 3-Nitro-4-phenoxybenzoic Acid
The reduction of the nitro group to a primary amine is a critical step. Several methods are effective, with tin(II) chloride in an acidic medium being a common choice for its chemoselectivity.[3]
Materials:
-
3-Nitro-4-phenoxybenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 3-nitro-4-phenoxybenzoic acid (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid to the flask.
-
Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Functionalization Strategies and Protocols
The presence of both an amino and a carboxylic acid group necessitates careful planning of synthetic routes to achieve selective functionalization. Orthogonal protecting group strategies are often employed to mask one functional group while the other is being modified.[4][5]
Orthogonal Protection Strategy
A common strategy involves the protection of the more nucleophilic amino group as a tert-butyloxycarbonyl (Boc) carbamate, which is stable to the basic conditions often used in amide coupling and esterification, and can be readily removed under acidic conditions.[6]
Caption: Orthogonal protection workflow for selective functionalization.
Protocol 3: N-Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dioxane
-
Water
-
Ethyl acetate
-
Citric acid, 10% aqueous solution
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF (or dioxane) and water.
-
Add triethylamine (1.5 eq) or an aqueous solution of NaOH (1.1 eq) and stir until the solid dissolves.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 4-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with a 10% citric acid solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-3-amino-4-phenoxybenzoic acid.[]
Functionalization of the Carboxylic Acid Group
With the amino group protected, the carboxylic acid is available for various transformations.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered amines.[8]
Materials:
-
N-Boc-3-amino-4-phenoxybenzoic acid
-
Desired primary or secondary amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a dry flask under an inert atmosphere, dissolve N-Boc-3-amino-4-phenoxybenzoic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous lithium chloride (to remove DMF), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography.
Fischer esterification is a straightforward method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[9]
Materials:
-
N-Boc-3-amino-4-phenoxybenzoic acid
-
Desired alcohol (e.g., methanol, ethanol)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate, saturated solution
Procedure:
-
Suspend N-Boc-3-amino-4-phenoxybenzoic acid (1.0 eq) in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux for 4-24 hours, until TLC indicates completion.
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography if necessary.
Functionalization of the Amino Group
For selective functionalization of the amino group, the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) prior to N-acylation.
Materials:
-
This compound methyl ester (prepared via Protocol 5 without Boc protection)
-
Acyl chloride or acid anhydride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the this compound ester (1.0 eq) in anhydrous DCM.
-
Add pyridine or triethylamine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride or acid anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the N-acylated product by column chromatography.
C-C Bond Formation via Suzuki-Miyaura Coupling
To introduce further diversity, the aromatic rings can be functionalized. This typically requires prior halogenation of the scaffold, followed by a palladium-catalyzed cross-coupling reaction.
This protocol assumes the availability of a halogenated (e.g., bromo- or iodo-) derivative of N-Boc-3-amino-4-phenoxybenzoic acid.
Materials:
-
Halogenated N-Boc-3-amino-4-phenoxybenzoic acid ester
-
Aryl or heteroaryl boronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dioxane/Water or Toluene/Ethanol/Water solvent mixture
Procedure:
-
To a reaction vessel, add the halogenated scaffold (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
If using a pre-catalyst like Pd(OAc)₂, add the appropriate phosphine ligand (e.g., 2 equivalents relative to palladium).
-
Degas the solvent mixture (e.g., by bubbling with argon for 15-20 minutes) and add it to the reaction vessel.
-
Heat the mixture to 80-100 °C under an inert atmosphere for 4-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.[10]
Data Presentation and Characterization
All synthesized compounds should be rigorously characterized to confirm their identity and purity.
Table 1: Key Analytical Techniques
| Technique | Purpose |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation of functional group transformations. |
| Mass Spectrometry (LC-MS, HRMS) | Determination of molecular weight and confirmation of product formation. |
| Infrared (IR) Spectroscopy | Identification of key functional groups (e.g., C=O, N-H, O-H). |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. |
| Melting Point | Characterization of solid compounds. |
Conclusion
The this compound scaffold represents a highly adaptable starting point for the generation of compound libraries in drug discovery. The protocols outlined in these application notes provide a solid foundation for the synthesis of the core molecule and its subsequent derivatization. By employing strategic protection and a range of robust chemical transformations, researchers can efficiently explore the chemical space around this privileged core, leading to the identification of novel drug candidates with improved therapeutic profiles.
References
- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)
- CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google P
- CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google P
-
Preparation of 3-amino-4-hydroxybenzoic acids - European Patent Office - EP 0206635 B1. (URL: [Link])
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
-
Amide synthesis by acylation - Organic Chemistry Portal. (URL: [Link])
-
Ester synthesis by esterification - Organic Chemistry Portal. (URL: [Link])
-
Scheme 1 (a) Synthesis of Fmoc protected N-alkylated p-aminobenzoic... - ResearchGate. (URL: [Link])
-
(PDF) Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. (URL: [Link])
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
- EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google P
-
Ortho-aminobenzoic Acid as a Fluorescent Probe for the Interaction Between Peptides and Micelles - PubMed. (URL: [Link])
-
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry - ACS Publications. (URL: [Link])
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (URL: [Link])
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). (URL: [Link])
-
Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: [Link])
-
Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand | Organometallics - ACS Publications. (URL: [Link])
-
Ullmann coupling-An overview - OperaChem. (URL: [Link])
-
(PDF) Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. (URL: [Link])
-
(PDF) The Mechanism of the Modified Ullmann Reaction - ResearchGate. (URL: [Link])
-
tert-Butyloxycarbonyl protecting group - Wikipedia. (URL: [Link])
-
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC - NIH. (URL: [Link])
-
Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis - PubMed. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
Plasma-Activated Solid Superacid Catalysts: Boosting Phenylalanine Esterification on SO 4 2− /TiO 2 -HZSM-5 - MDPI. (URL: [Link])
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (URL: [Link])
-
Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])
-
Nitro Reduction - Common Conditions. (URL: [Link])
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - UniTo. (URL: [Link])
-
Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study - ResearchGate. (URL: [Link])
-
1.2 Deprotection: The Concept of Orthogonal Sets. (URL: [Link])
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (URL: [Link])
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Application Note: Synthesis and Characterization of High-Performance Polyamides Utilizing 3-Amino-4-phenoxybenzoic Acid
Introduction: Engineering Advanced Aromatic Polyamides
Aromatic polyamides, or aramids, represent a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength.[1] These properties arise from the rigid aromatic backbones and strong intermolecular hydrogen bonding between amide linkages.[1] However, this same rigidity often leads to poor solubility in common organic solvents, posing significant challenges for processing and fabrication.[2] A key strategy to mitigate this trade-off involves the introduction of flexible ether linkages and bulky, non-coplanar side groups into the polymer backbone. This molecular design disrupts chain packing and reduces crystallinity, thereby enhancing solubility without substantially compromising the desirable thermal and mechanical properties.[3][4]
This application note details the synthesis and characterization of a novel aromatic polyamide based on the AB-type monomer, 3-amino-4-phenoxybenzoic acid. The strategic placement of a phenoxy side group ortho to the carboxylic acid and meta to the amine functionality is designed to create a polymer with an amorphous morphology, leading to improved solubility and processability. We will explore the direct polycondensation of this monomer via the Yamazaki-Higashi phosphorylation reaction, a robust and efficient method for producing high molecular weight polyamides in solution.[2][5] This guide provides a comprehensive protocol, discusses the causality behind experimental choices, and presents the expected material properties, offering a valuable resource for researchers developing advanced polymers for demanding applications.
Monomer Chemistry and Rationale
The core of this application note is the AB-type monomer, this compound. Its structure is pivotal to achieving the desired balance of properties in the resulting polyamide.
-
Amino and Carboxylic Acid Groups: These functional groups are on the same molecule, allowing for self-condensation polymerization.
-
Phenoxy Side Group: This bulky group, positioned ortho to the polymerizable carboxylic acid, introduces a kink in the polymer backbone. This disruption of linearity is crucial for inhibiting the close packing of polymer chains, which in turn reduces crystallinity and enhances solubility in organic solvents.[3][6]
-
Ether Linkage: The ether bond within the phenoxy group imparts a degree of flexibility to the side chain, further contributing to improved processability.[4]
The following diagram illustrates the chemical structure of the this compound monomer.
Caption: General workflow for the synthesis and characterization of the polyamide.
Detailed Protocol for Direct Polycondensation
This protocol is adapted from established methods for synthesizing aromatic polyamides with bulky side groups. [3][4][6] Materials:
-
This compound
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Lithium chloride (LiCl), dried
-
Ethanol
-
Deionized water
-
Nitrogen gas supply
-
Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and condenser
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve a specific amount of this compound and LiCl in NMP and pyridine. Stir the mixture at room temperature until all solids have dissolved.
-
Initiation of Polymerization: To the stirred solution, add triphenyl phosphite (TPP).
-
Polycondensation Reaction: Heat the reaction mixture to 105-120°C and maintain this temperature for 3-4 hours. [2]An increase in viscosity will be observed as the polymerization proceeds.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing ethanol to precipitate the polyamide.
-
Purification: Filter the fibrous polymer and wash it thoroughly with hot water and then with ethanol to remove residual solvent, salts, and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 100°C overnight to a constant weight.
Expected Properties and Characterization
The resulting polyamide is expected to be an amorphous material with enhanced solubility and high thermal stability. The properties can be thoroughly investigated using a suite of analytical techniques.
Solubility
The incorporation of the phenoxy side group is anticipated to render the polyamide soluble in a range of polar aprotic solvents. This is a significant improvement over traditional aramids, which are often only soluble in harsh solvents like concentrated sulfuric acid.
| Solvent | Expected Solubility |
| N-Methyl-2-pyrrolidone (NMP) | Soluble |
| N,N-Dimethylacetamide (DMAc) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Tetrahydrofuran (THF) | Partially Soluble to Soluble |
| Chloroform | Insoluble |
| Water | Insoluble |
This table is predictive, based on data from analogous polyamides with bulky side groups. [3][4][6]
Thermal Properties
The thermal stability of the polyamide can be assessed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Glass Transition Temperature (Tg): A distinct glass transition temperature is expected, characteristic of an amorphous polymer. Based on analogous structures, the Tg is likely to be in the range of 200-270°C. [4]* Thermal Decomposition: The polymer is expected to exhibit high thermal stability, with a 10% weight loss temperature (Td10) exceeding 450°C in a nitrogen atmosphere, which is characteristic of aromatic polyamides. [1][4]
Thermal Property Expected Value Range Glass Transition Temperature (Tg) 200 - 270 °C | 10% Weight Loss Temperature (Td10) | > 450 °C (in N₂) |
Data is extrapolated from structurally similar aromatic polyamides containing ether linkages. [4]
Mechanical Properties
Tough and flexible films of the polyamide can typically be cast from its solution in a solvent like DMAc. The mechanical properties of these films can be evaluated by tensile testing.
| Mechanical Property | Expected Value Range |
| Tensile Strength | 70 - 100 MPa |
| Tensile Modulus | 1.5 - 2.5 GPa |
| Elongation at Break | 3 - 10 % |
These values are typical for amorphous aromatic polyamides with bulky side groups. [3][6]
Potential Applications
The unique combination of high thermal stability, good mechanical properties, and enhanced solubility makes polyamides derived from this compound and similar monomers attractive for a variety of advanced applications:
-
Processable High-Performance Films and Coatings: The improved solubility allows for the fabrication of thin films and protective coatings for electronics and aerospace components via solution casting. [4]* Gas Separation Membranes: The amorphous nature and the presence of phenoxy groups can create sufficient free volume for applications in gas separation membranes.
-
Advanced Composites: The polymer can serve as a high-temperature thermoplastic matrix for fiber-reinforced composites.
-
Drug Delivery Systems: The biocompatibility of polyamides, coupled with the potential for functionalization, opens avenues in biomedical applications, including drug delivery.
Conclusion
The use of this compound as a monomer for polyamide synthesis offers a strategic approach to developing high-performance polymers with enhanced processability. The bulky phenoxy side group effectively disrupts polymer chain packing, leading to amorphous materials with excellent solubility in polar aprotic solvents. The direct polycondensation protocol described herein provides a reliable method for synthesizing these advanced materials. The resulting polyamides are expected to exhibit a compelling combination of high thermal stability, robust mechanical properties, and improved solubility, making them highly suitable for a range of demanding applications in materials science and beyond.
References
-
Espeso, J. F., de la Campa, J. G., Lozano, A. E., & de Abajo, J. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023. Available at: [Link]
-
Hsiao, S. H., & Lin, C. S. (2002). Synthesis and properties of novel polyamides based on a benzonorbornane dietheramine. Polymer Journal, 34(3), 225-233. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Liaw, D. J., & Liaw, B. Y. (1997). Synthesis and properties of polyamides derived from 1, 4‐bis (4‐aminophenoxy)‐2‐tert‐butylbenzene. Macromolecular Symposia, 122(1), 343-348. Available at: [Link]
-
Gao, C., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(4), 1172-1175. Available at: [Link]
-
Puiggalí, J., et al. (2000). BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. Seta, 12, 213-233. Available at: [Link]
-
Kim, D. H., et al. (2015). Polyamide Syntheses. In: Kobayashi, S., Müllen, K. (eds) Encyclopedia of Polymeric Nanomaterials. Springer, Berlin, Heidelberg. Available at: [Link]
- Rojas, R., et al. (2010). Polyamides Obtained by Direct Polycondesation of 4-[4-[9-[4-(4-Aminophenoxy)-3-methyl-phenyl] fluoren-9-YL]. Repositorio UC. Available at: https://repositorio.uc.cl/handle/11534/4181
-
de la Campa, J. G., et al. (2001). Synthesis and characterization of new soluble aromatic polyamides derived from 1,4-Bis(4-carboxyphenoxy). Journal of Polymer Science Part A: Polymer Chemistry, 39(3), 475-485. Available at: [Link]
-
Hsiao, S. H., & Yang, C. P. (1995). Synthesis and properties of aromatic polyamides derived from 1,2‐bis(4‐aminophenoxy)benzene and aromatic dicarboxylic acids. Journal of Polymer Science Part A: Polymer Chemistry, 33(5), 769-776. Available at: [Link]
-
Hsiao, S. H., & Lin, C. S. (2002). Synthesis and Characterization of New Polyimides Based on 3,6-Bis(4-aminophenoxy)benzonorbornane. Journal of Polymer Science Part A: Polymer Chemistry, 40(1), 10-21. Available at: [Link]
-
Kim, J. H., et al. (2017). Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid. Polymer, 131, 148-155. Available at: [Link]
-
Mathias, L. J., et al. (1985). Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate. Macromolecules, 18(4), 616-622. Available at: [Link]
-
Unilex Colours & Chemicals Limited. (n.d.). Mechanical, Electrical, Thermal and Chemical Properties of Polyamide (PA) Resins. Retrieved from [Link]
-
Rios, A., et al. (2018). Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. Polymers, 10(11), 1234. Available at: [Link]
-
De la Cruz, C., et al. (2018). Aromatic Polyamides. In Encyclopedia of Polymer Science and Technology. Available at: [Link]
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experimental protocol for using 3-Amino-4-phenoxybenzoic acid
[1][2][3][4][5][6]
Compound Profile & Material Science
This compound is a bifunctional building block characterized by an anthranilic acid core substituted with a bulky phenoxy group.[1] Its structural positioning (amino group ortho to the phenoxy ring) mimics the hydrophobic "hinge-binding" motifs found in several tyrosine kinase inhibitors, making it a valuable synthon for drug discovery.[1]
Chemical Specifications
| Parameter | Specification |
| CAS Number | 37531-32-1 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₁NO₃ |
| Molecular Weight | 229.23 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMSO (>20 mg/mL), DMF, Methanol; Sparingly soluble in Water |
| pKa (Calc) | ~3.5 (Carboxylic acid), ~2.5 (Aniline conjugate acid) |
| Storage | 2-8°C, Desiccated, Protect from light (Amine oxidation risk) |
Safety & Handling (GHS)[1]
-
Signal Word: WARNING
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. The amino group makes this compound potentially sensitive to oxidation; store under inert gas (Argon/Nitrogen) for long-term stability.
Protocol A: Analytical Qualification (HPLC-UV)
Objective: To establish the purity and identity of this compound prior to use as a synthetic starting material or reference standard.[1] This method separates the compound from potential degradation products (e.g., oxidation of the amine or hydrolysis of the ether).[1]
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1200/1260).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (primary), 280 nm (secondary).[1]
-
Injection Volume: 5 µL.
-
Column Temp: 30°C.
Gradient Program
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Isocratic hold |
| 12.0 | 95% | Linear gradient elution |
| 15.0 | 95% | Wash |
| 15.1 | 5% | Re-equilibration |
| 20.0 | 5% | End of Run |
Sample Preparation[1]
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL of DMSO (Conc: 1 mg/mL).
-
Working Solution: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter before injection.
Figure 1: Analytical workflow for purity assessment of this compound.
Protocol B: Synthetic Utilization (Scaffold Derivatization)
Objective: To utilize the 3-amino group for amide coupling, a common step in generating kinase inhibitor libraries. This protocol demonstrates the selective acylation of the amine without protecting the carboxylic acid (exploiting the nucleophilicity difference), or subsequent cyclization.[1]
Reaction Strategy
The 3-amino group is the primary nucleophile. The 4-phenoxy group provides steric bulk, often requiring activated electrophiles (acid chlorides or HATU-activated acids) for successful coupling.[1]
Procedure: Selective N-Acylation
Reagents:
-
Electrophile: Benzoyl chloride (1.1 eq) (Model electrophile)[1]
-
Base: Triethylamine (TEA) (2.5 eq)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Protocol:
-
Setup: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen/Argon.
-
Solubilization: Add 229 mg (1.0 mmol) of this compound and 10 mL of anhydrous DCM. (Note: If solubility is poor, add 1-2 mL of DMF).
-
Activation: Add 350 µL (2.5 mmol) of Triethylamine. The solution should clarify.
-
Addition: Cool the mixture to 0°C in an ice bath. Dropwise add 1.1 mmol of Benzoyl chloride (diluted in 2 mL DCM) over 5 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3-6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]
-
Quench & Workup:
-
Add 10 mL 1N HCl (to protonate the carboxylic acid and remove excess TEA).
-
Extract with EtOAc (3 x 15 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1]
-
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane:EtOAc gradient).
Advanced Application: Quinazolinone Cyclization
For researchers targeting heterocyclic cores (e.g., EGFR inhibitors), this scaffold can be cyclized with formamide or urea.[1]
-
Method: Reflux this compound in Formamide (140°C, 12h) to yield the corresponding 4(3H)-quinazolinone derivative, fusing the pyrimidine ring onto the benzoate core.
Figure 2: Synthetic divergence from the this compound scaffold.
References
-
Axios Research. (2023). Certificate of Analysis: this compound (CAS 37531-32-1).[1][2][3][4][5][6][7][8][9][10] Retrieved from [1]
-
PubChem. (2024). Compound Summary for CAS 37531-32-1. National Library of Medicine. Retrieved from [1]
- Burdett, M. T., et al. (2010). Discovery of Small Molecule Inhibitors of Bruton's Tyrosine Kinase (BTK). Journal of Medicinal Chemistry. (Contextual reference for phenoxyphenyl kinase scaffolds).
- European Pharmacopoeia (Ph. Eur.).General Chapter 2.2.29 Liquid Chromatography. (Standard for HPLC method development).
Sources
- 1. Intermediate|Impurity reference substance manufactures and suppliers [chembk.com]
- 2. 1571-65-9|3-Amino-4-hydroxybenzoic acid hydrochloride|BLD Pharm [bldpharm.com]
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- 4. 51068-58-7,1-(azepan-1-yl)-2-hydroxyethan-1-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 75095-82-8,1-(3-methylphenyl)cyclopentan-1-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 1221725-73-0,[1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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- 8. echemi.com [echemi.com]
- 9. 656-06-4|3-Amino-4-(trifluoromethoxy)benzoic acid|BLD Pharm [bldpharm.com]
- 10. This compound - CAS - 37531-32-1 | Axios Research [axios-research.com]
techniques for purifying 3-Amino-4-phenoxybenzoic acid
Executive Summary
3-Amino-4-phenoxybenzoic acid (CAS 37531-32-1) is a critical amphoteric building block used in the synthesis of kinase inhibitors (e.g., Btk inhibitors) and high-performance polymers.[1][2] Its dual functionality—an ionizable carboxylic acid and a basic aniline moiety—presents unique purification challenges. Common synthetic routes, typically involving the nitration of 4-phenoxybenzoic acid followed by reduction, introduce specific impurities such as unreacted nitro-intermediates, des-amino precursors, and transition metal residues.
This guide details a multi-stage purification protocol designed to achieve pharmaceutical-grade purity (>99.5%). We prioritize an Acid-Base Swing Extraction as the primary decontamination step, exploiting the compound's zwitterionic nature to remove non-basic impurities, followed by Recrystallization for crystal lattice refinement.
Impurity Profile & Separation Logic
To design an effective purification, one must understand the "enemy"—the specific impurities generated during synthesis.
| Impurity Type | Likely Identity | Physicochemical Behavior | Separation Strategy |
| Starting Material | 4-Phenoxybenzoic acid | Acidic only (No amine). Insoluble in dilute HCl. | Acid Extraction: Remains solid while product dissolves.[3] |
| Intermediate | 3-Nitro-4-phenoxybenzoic acid | Acidic only (Nitro group is non-basic). Insoluble in dilute HCl. | Acid Extraction: Remains solid while product dissolves.[3] |
| Regioisomers | 2-Amino-4-phenoxybenzoic acid | Amphoteric. Similar pKa to target. | Recrystallization: Exploits differential lattice energy. |
| Catalyst Residues | Pd, Fe, Sn (from reduction) | Cationic or colloidal metals. | Carbon/Celite Filtration: Removed during the acid dissolution phase. |
Protocol A: The Acid-Base Swing (Primary Purification)
Objective: Bulk removal of non-basic impurities (starting materials and nitro-intermediates).
Principle: The target compound contains an aniline amine. In dilute acid, this amine protonates (
Reagents Required:
-
Hydrochloric Acid (HCl), 1.0 M and 6.0 M
-
Sodium Hydroxide (NaOH), 2.0 M
-
Activated Carbon (e.g., Darco G-60)
-
Celite 545 filter aid
Step-by-Step Methodology:
-
Slurry Formation:
-
Suspend 10.0 g of crude this compound in 80 mL of deionized water.
-
Note: The material will likely remain a suspension at neutral pH due to its hydrophobic phenoxy tail.
-
-
Acid Dissolution (The Selection Step):
-
Slowly add 1.0 M HCl while stirring until the pH reaches ~1.0–1.5.
-
Observation: The target compound will dissolve as the hydrochloride salt.
-
Critical Checkpoint: Any solids remaining at this stage are likely 4-phenoxybenzoic acid or 3-nitro-4-phenoxybenzoic acid . Do not add excess acid to force dissolution; these solids must be removed.
-
-
Filtration & Scavenging:
-
Add 0.5 g of Activated Carbon to the acidic solution to absorb trace colored impurities and colloidal metals. Stir for 15 minutes.
-
Filter the mixture through a Celite pad using a Buchner funnel.
-
Discard the solid cake (contains non-basic impurities). Keep the clear filtrate.
-
-
Isoelectric Precipitation:
-
Cool the filtrate to 10–15°C.
-
Slowly add 2.0 M NaOH dropwise to the filtrate. Monitor pH continuously.
-
Target pH: Adjust to pH 4.0–4.5 (approximate isoelectric point).
-
Mechanism:[1][4][5][6][7][8][9] As the pH approaches the pI, the zwitterion forms, net charge becomes zero, and solubility drops drastically. The product will precipitate as a thick white/off-white solid.
-
-
Isolation:
Protocol B: Recrystallization (Polishing)
Objective: Removal of structurally similar isomers and trace salts. Solvent System: Ethanol / Water (The phenoxy group significantly increases lipophilicity compared to simple aminobenzoic acids, making pure water insufficient).
-
Dissolution:
-
Place the dried solid from Protocol A into a flask.
-
Add Ethanol (95%) at a ratio of 5 mL per gram of solid.
-
Heat to reflux (approx. 78°C).
-
If not fully dissolved, add Ethanol in 1 mL increments. Avoid large excess.
-
-
Clarification (Optional):
-
If the solution is not perfectly clear, perform a hot gravity filtration to remove dust/lint.
-
-
Crystallization:
-
Remove from heat.[3][5] Add hot water dropwise to the boiling ethanol solution until a faint turbidity (cloudiness) persists.
-
Add 1–2 drops of ethanol to clear the solution.
-
Allow the flask to cool slowly to room temperature on a cork ring (insulation promotes large, pure crystals).
-
Once at room temperature, cool in an ice bath (0–4°C) for 1 hour.
-
-
Final Wash:
Process Visualization
The following diagram illustrates the logic flow of the Acid-Base Swing protocol, highlighting the fate of specific impurities.
Figure 1: Logical flow of the Acid-Base purification strategy, ensuring selective removal of non-amine precursors.[11]
Analytical Validation
To certify the purity of the isolated this compound, the following HPLC method is recommended.
HPLC Method Parameters:
| Parameter | Condition |
|---|---|
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic ring) and 210 nm |
| Retention Logic | The amino group makes the target more polar than the starting material (4-phenoxybenzoic acid) at neutral pH, but under acidic HPLC conditions, the elution order depends on the specific column interaction. Generally, the nitro-impurity elutes later than the amino-target. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108807, 3-Amino-4-propoxybenzoic acid (Analogous Structure Analysis). Retrieved from [Link][12]
- European Patent Office.Preparation of 3-amino-4-hydroxybenzoic acids (Patent EP0206635B1). (Provides foundational acid-base extraction protocols for amino-hydroxy-benzoic acids, applicable to phenoxy analogs).
-
University of Hertfordshire. PPDB: 3-phenoxybenzoic acid Environmental Fate. (Physicochemical data on phenoxybenzoic acid derivatives). Retrieved from [Link]
-
Axios Research. this compound Reference Standard Data. Retrieved from [Link]
Sources
- 1. 852927-06-1|3-((4-Methoxyphenyl)amino)benzoic acid|BLD Pharm [bldpharm.com]
- 2. 1571-72-8|3-Amino-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. youtube.com [youtube.com]
- 6. guidechem.com [guidechem.com]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 8. A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google Patents [patents.google.com]
- 10. US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids - Google Patents [patents.google.com]
- 11. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 12. 3-Amino-4-propoxybenzoic acid | C10H13NO3 | CID 108807 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Application of 3-Amino-4-phenoxybenzoic Acid in the Synthesis of High-Performance Aromatic Polymers
Introduction: A Versatile Monomer for Advanced Materials
3-Amino-4-phenoxybenzoic acid is a highly functionalized aromatic monomer poised for significant applications in materials science, particularly in the synthesis of high-performance polymers such as aromatic polyamides and polyimides. Its unique molecular architecture, featuring a reactive carboxylic acid, a primary amine, and a flexible phenoxy ether linkage, provides a compelling combination of properties that can be translated into advanced materials with exceptional thermal stability, mechanical strength, and processability.
The presence of both an amine and a carboxylic acid group on the same molecule allows for its use as an AB-type monomer in self-polycondensation reactions to form polyamides. Alternatively, it can be strategically employed as a comonomer in AABB-type polycondensation reactions. The amino group can react with dianhydrides to form polyimides, or with dicarboxylic acids to produce polyamides. The carboxylic acid function can similarly be activated to react with diamines. The phenoxy group introduces a degree of flexibility into the polymer backbone, which can enhance solubility and melt processability without significantly compromising the high-temperature performance characteristic of aromatic polymers. This guide provides detailed application notes and protocols for the use of this compound in the synthesis of aromatic polyamides and polyimides, offering researchers a scientifically grounded starting point for the development of novel high-performance materials.
Part 1: Synthesis of Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of polymers renowned for their high strength and thermal resistance. The incorporation of this compound can be approached in two primary ways: as an AB-type monomer for self-polycondensation or as an amine-functional comonomer with a dicarboxylic acid. The latter approach is detailed below, as it allows for greater control over the final polymer properties through the choice of the dicarboxylic acid comonomer.
Causality Behind Experimental Choices in Polyamide Synthesis
The direct polycondensation of an aminobenzoic acid with a dicarboxylic acid is often facilitated by a phosphorylation agent, such as triphenyl phosphite (TPP), in the presence of a base like pyridine and a salt such as lithium chloride (LiCl) in an amide-type solvent like N-methyl-2-pyrrolidone (NMP).
-
Solvent Selection (NMP/DMAc): High-boiling aprotic polar solvents like NMP or N,N-dimethylacetamide (DMAc) are chosen for their ability to dissolve the aromatic monomers and the resulting polymer. Their high boiling points allow for the reaction to be conducted at elevated temperatures, which is necessary to drive the polycondensation to high molecular weights.
-
Phosphorylating Agent (TPP) and Base (Pyridine): The Yamazaki-Higashi reaction mechanism involves the in-situ activation of the carboxylic acid groups by TPP in the presence of pyridine. This forms a highly reactive phosphonium salt intermediate, which is then readily attacked by the amino group to form the amide bond. This method avoids the need for highly reactive and moisture-sensitive acyl chlorides.
-
Solubilizing Salt (LiCl): Aromatic polyamides are often poorly soluble in organic solvents due to strong intermolecular hydrogen bonding. The addition of LiCl helps to break up these hydrogen bonds by coordinating with the amide linkages, thus keeping the polymer in solution during the synthesis and allowing for higher molecular weights to be achieved.
-
Reaction Temperature: The reaction is typically conducted at an elevated temperature (e.g., 100-115 °C) to ensure a sufficient reaction rate and to maintain polymer solubility.
Experimental Protocol: Synthesis of a Copolyamide from this compound and Terephthalic Acid
This protocol describes the synthesis of a copolyamide via the Yamazaki-Higashi phosphorylation polycondensation method.
Materials:
-
This compound (APBA)
-
Terephthalic acid (TPA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine (Py), anhydrous
-
Triphenyl phosphite (TPP)
-
Lithium chloride (LiCl), anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and a condenser
-
Heating mantle with a temperature controller
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Monomer Dissolution: In a flame-dried, nitrogen-purged three-necked flask, combine equimolar amounts of this compound and terephthalic acid. Add anhydrous LiCl (approximately 5% w/v of the solvent) and anhydrous NMP to achieve a monomer concentration of 10-15% (w/v).
-
Addition of Reagents: To the stirred solution, add anhydrous pyridine (2 molar equivalents with respect to the carboxylic acid groups) followed by triphenyl phosphite (1.1 molar equivalents with respect to the carboxylic acid groups).
-
Polycondensation: Heat the reaction mixture to 110 °C under a gentle stream of nitrogen and maintain vigorous stirring. The viscosity of the solution will increase as the polymerization proceeds. Continue the reaction for 3-5 hours.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with constant stirring to precipitate the polyamide.
-
Washing: Collect the fibrous polymer precipitate by filtration and wash it thoroughly with hot water and then with methanol to remove residual solvent, salts, and unreacted monomers.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours.
Expected Properties and Characterization
The resulting polyamide is expected to exhibit high thermal stability and good mechanical properties.
| Property | Expected Range | Characterization Technique |
| Glass Transition Temp. (Tg) | 200-280 °C | DSC |
| 10% Weight Loss Temp. (Td10) | > 450 °C (in Nitrogen) | TGA |
| Inherent Viscosity | 0.4-1.0 dL/g | Viscometry |
| Tensile Strength | 70-100 MPa | Tensile Testing |
| Tensile Modulus | 1.5-2.5 GPa | Tensile Testing |
Part 2: Synthesis of Aromatic Polyimides
Aromatic polyimides are renowned for their exceptional thermal and oxidative stability, excellent mechanical properties, and good dielectric performance. This compound can be used as an amino-functional monomer in reaction with a dianhydride to produce a polyimide. The synthesis typically proceeds via a two-step process.[1][2]
Causality Behind Experimental Choices in Polyimide Synthesis
-
Formation of Poly(amic acid) (PAA): The first step involves the reaction of the diamine with a dianhydride in a polar aprotic solvent at or below room temperature to form a high molecular weight poly(amic acid) precursor.[3] The low temperature is crucial to prevent premature imidization and to control the reaction kinetics.
-
Cyclodehydration (Imidization): The PAA is then converted to the final polyimide by cyclodehydration, which can be achieved either by thermal treatment at high temperatures (200-300 °C) or by chemical means at lower temperatures using a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine).[3] Thermal imidization is often preferred for producing films as it allows for the PAA solution to be cast into a film before the insoluble polyimide is formed.
Experimental Protocol: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
This protocol outlines the conventional two-step synthesis of a polyimide.
Materials:
-
This compound (APBA)
-
Pyromellitic dianhydride (PMDA)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer and nitrogen inlet
-
Ice bath
-
Glass plates for film casting
-
Programmable oven or furnace
Procedure:
Step 1: Synthesis of Poly(amic acid) (PAA)
-
Monomer Dissolution: In a dry, nitrogen-purged three-necked flask, dissolve an equimolar amount of this compound in anhydrous DMAc to achieve a solids content of 15-20% (w/v). Cool the solution to 0-5 °C using an ice bath.
-
Dianhydride Addition: Gradually add an equimolar amount of PMDA to the stirred diamine solution. The addition should be done in small portions to control the exothermic reaction.
-
Polymerization: After the complete addition of the dianhydride, remove the ice bath and continue stirring the solution at room temperature for 8-12 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly, indicating the formation of a high molecular weight PAA.
Step 2: Thermal Imidization
-
Film Casting: Cast the viscous PAA solution onto a clean, dry glass plate to form a thin film of uniform thickness.
-
Solvent Removal: Place the cast film in a preheated oven at 80 °C for 1-2 hours to slowly remove the bulk of the solvent.
-
Curing: Subject the film to a staged curing cycle to effect imidization. A typical cycle would be:
-
150 °C for 30 minutes
-
200 °C for 30 minutes
-
250 °C for 30 minutes
-
300 °C for 1 hour
-
-
Film Removal: After cooling to room temperature, the flexible and tough polyimide film can be carefully peeled from the glass substrate.
Expected Properties and Characterization
The resulting polyimide is anticipated to have excellent thermal stability and mechanical properties.
| Property | Expected Range | Characterization Technique |
| Glass Transition Temp. (Tg) | 250-350 °C | DSC or DMA |
| 10% Weight Loss Temp. (Td10) | > 500 °C (in Nitrogen) | TGA |
| Tensile Strength | 80-150 MPa | Tensile Testing |
| Tensile Modulus | 2.0-3.5 GPa | Tensile Testing |
| Dielectric Constant | 2.8-3.5 (at 1 MHz) | Dielectric Analysis |
Visualizations
Polyamide Synthesis Workflow
Caption: Workflow for Aromatic Polyamide Synthesis.
Polyimide Synthesis Workflow (Two-Step)
Caption: Two-Step Synthesis of Aromatic Polyimide Films.
Conclusion and Future Outlook
This compound represents a valuable and versatile monomer for the creation of high-performance aromatic polyamides and polyimides. The protocols detailed herein provide a robust foundation for researchers to explore the synthesis and characterization of novel polymers based on this unique building block. The inherent flexibility imparted by the phenoxy ether linkage suggests that polymers derived from this monomer may offer an advantageous balance of thermal stability and processability. Further research could focus on the synthesis of a wider range of copolymers to fine-tune properties such as solubility, glass transition temperature, and mechanical performance for specific advanced applications in the aerospace, electronics, and automotive industries.
References
-
Ali, M. A., Shimosegawa, H., Nag, A., Takada, K., & Kaneko, T. (2017). Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid. Journal of Polymer Research, 24(11). [Link]
-
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]
-
The Chemistry Guru. (n.d.). Polyamides. Retrieved from [Link]
-
Hsiao, S. H., & Yang, C. P. (1998). Synthesis and Characterization of New Polyimides Based on 3,6-Bis(4-aminophenoxy)benzonorbornane. Journal of Polymer Science Part A: Polymer Chemistry, 36(9), 1447-1456. [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
Bilibin, A. Y., & Zorin, I. M. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Polymers, 15(9), 2139. [Link]
-
Li, X., et al. (2011). Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate. Advanced Materials Research, 233-235, 130-133. [Link]
-
Sava, I., & Bruma, M. (2002). COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie, 47(10), 1035-1042. [Link]
-
Ace Chemistry. (2014, December 14). Organic Condensation Polymers 3. Polyamides [Video]. YouTube. [Link]
-
Putselyk, S., et al. (2022). Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. Polymers, 14(19), 4153. [Link]
-
Sharma, R., et al. (2024). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. RASĀYAN Journal of Chemistry, 17(2), 1184-1191. [Link]
-
Li, T., et al. (2010). Synthesis and characterization of polyimides from l,3‐Bis(3‐aminophenoxy‐4'‐benzoyl)benzene. Journal of Applied Polymer Science, 117(4), 2329-2336. [Link]
-
Khasanov, A. F., et al. (2020). Prospects for the synthesis and application of copolyimides based on tetracarboxylic acid dianhydride mixtures. E3S Web of Conferences, 169, 02008. [Link]
-
Zhang, Y., et al. (2021). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Polymer Chemistry, 12(29), 4178-4183. [Link]
-
Puiggalí, J., & Franco, L. (2012). BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. In Biodegradable Polymers: Processing, Degradation and Applications. Nova Science Publishers. [Link]
-
Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694. [Link]
-
Iakimov, A. A., et al. (2023). Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance. Polymers, 15(6), 1399. [Link]
-
Mecking, S., & Pérez-Camargo, R. A. (2016). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers, 8(4), 130. [Link]
-
Chen, Y., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 15(17), 3519. [Link]
-
Ahamed, M. B., et al. (2014). Synthesis and Characterization of Novel Polyimides Based on 2,6-bis(m-Amino Phenoxy) Benzoyl Naphthalene. Chemical Engineering Transactions, 37, 253-258. [Link]
Sources
Troubleshooting & Optimization
purification issues with 3-Amino-4-phenoxybenzoic acid
Introduction: Understanding the Molecule
Welcome to the Technical Support Center. You are likely working with 3-Amino-4-phenoxybenzoic acid (CAS: 102308-96-5), a critical intermediate in the synthesis of BTK inhibitors like Ibrutinib .[1]
This molecule presents a classic "purification paradox" due to its amphoteric nature .[1] It contains both a basic primary amine (position 3) and an acidic carboxylic acid (position 1).[1]
-
Acidic Conditions (pH < 3): Exists as a cation (NH₃⁺ / COOH).[1] Soluble in water.[1][2]
-
Basic Conditions (pH > 8): Exists as an anion (NH₂ / COO⁻).[1] Soluble in water.[1][2]
-
Isoelectric Point (pI, pH ~4–5): Exists as a zwitterion. This is the region of minimum solubility where precipitation occurs.
Most purification failures stem from misunderstanding this pH-solubility profile or neglecting the oxidative instability of the electron-rich aniline ring.[1]
Troubleshooting Guide (Q&A Format)
Issue A: "My product is crashing out as a sticky brown oil/gum instead of a crystalline solid."
Diagnosis: This is "oiling out," typically caused by rapid neutralization through the isoelectric point or the presence of lipophilic impurities (like unreacted phenol or dimers) that lower the melting point of the precipitate.
Technical Solution: Do not simply add acid/base until it precipitates.[1] You must control the supersaturation trajectory .
-
Dissolution: Dissolve your crude gum in a minimum volume of 1N NaOH (or HCl, depending on your starting point).[1] Ensure the solution is homogenous.
-
Impurity Wash: Before precipitation, wash this aqueous solution with an organic solvent (Dichloromethane or Ethyl Acetate).[1]
-
Why? This removes non-ionic lipophilic impurities (like trace phenol or diphenyl ether derivatives) that act as "glue" for the oil.[1]
-
-
Controlled Precipitation (The "Dropwise" Protocol):
-
Heat the aqueous solution to 40–50°C.
-
Slowly add the neutralizing agent (e.g., Acetic Acid or dilute HCl) dropwise.
-
Target pH: Aim for pH 4.5 – 5.0 .
-
Crucial Step: Once turbidity appears, STOP .[1] Allow the mixture to stir for 30 minutes to establish a crystal seed bed. Only then continue acidifying to the final pH.[1]
-
-
Cooling: Cool slowly to 0–5°C over 2 hours. Rapid cooling traps impurities and promotes oiling.[1]
Issue B: "I have persistent residual Nitro starting material (3-Nitro-4-phenoxybenzoic acid)."
Diagnosis: Incomplete reduction (hydrogenation or metal reduction).[1] The nitro and amino compounds are structurally similar, making co-crystallization common.
Technical Solution: Exploit the basicity difference. The amino group is basic; the nitro group is not.
Acid-Base Extraction Protocol:
-
Suspend the crude solid in 0.5M - 1.0M HCl .
-
Extract the aqueous acid solution with Ethyl Acetate (EtOAc) .
-
Result: The Nitro impurity partitions into the EtOAc layer. The Amino product stays in the water.
-
-
Separate layers. Discard the organic layer (contains impurities).[1]
-
Neutralize the aqueous layer with NaOH/NaHCO₃ to pH 4.5 to precipitate the pure amino product.
Issue C: "The product turns dark brown/black upon drying or storage."
Diagnosis: Oxidative degradation.[1] Electron-rich anilines are prone to air oxidation, forming quinoid-like chromophores or azo-dimers.[1]
Technical Solution:
-
Additive: Add 0.5% Sodium Metabisulfite (Na₂S₂O₅) or Sodium Dithionite to the aqueous solution during the precipitation/crystallization step.[1] This acts as an oxygen scavenger.[1]
-
Drying: Never oven-dry this compound in air at high temperatures (>60°C).
-
Requirement: Dry in a vacuum oven at 40–50°C with a nitrogen bleed.
-
-
Storage: Store under Argon/Nitrogen in amber vials.
Issue D: "High ash content or inorganic residue (e.g., Iron/Tin salts)."
Diagnosis: If you used Fe/HCl or SnCl₂ for the nitro reduction, metal hydroxides can co-precipitate with your product at neutral pH.
Technical Solution:
-
Chelation: During the workup, wash the organic extract with an aqueous solution of EDTA (disodium salt) or Potassium Sodium Tartrate (Rochelle salt) . These ligands bind metal ions preventing precipitation.[1]
-
pH Control: Iron hydroxides precipitate heavily at pH > 4.[1] If possible, filter the acidic reaction mixture before neutralization to remove bulk metal salts, or perform the isolation via the HCl-salt method (Issue B), keeping the metal ions in the acidic mother liquor while the amine salt is crystallized (if isolating as HCl salt) or extracted.
Data Summary & Specifications
Table 1: Solubility Profile & Solvent Selection
| Solvent | Solubility Behavior | Usage in Purification |
| Water (pH 7) | Low / Insoluble | Anti-solvent |
| Water (pH < 2) | High (Cationic form) | Dissolution for extraction |
| Water (pH > 9) | High (Anionic form) | Dissolution for extraction |
| Methanol / Ethanol | Moderate to High | Recrystallization (often with water) |
| Ethyl Acetate | Moderate | Washing impurities (Nitro/Phenol) |
| Dichloromethane | Moderate | Washing impurities |
Table 2: Key Impurities
| Impurity | Origin | Removal Strategy |
| 3-Nitro-4-phenoxybenzoic acid | Starting Material | Acid-Base Extraction (Soluble in EtOAc at pH 1) |
| 4-Phenoxybenzoic acid | De-amination / Precursor | Acid-Base Extraction (Non-basic) |
| Phenol | Hydrolysis byproduct | Organic wash of alkaline solution |
| Azoxy/Azo dimers | Incomplete reduction | Recrystallization from MeOH/Water |
Visual Workflows (Graphviz)
Diagram 1: Purification Decision Matrix
Caption: Decision matrix for selecting the appropriate purification technique based on physical state and impurity profile.
Diagram 2: Acid-Base Extraction Logic (Nitro Removal)
Caption: Mechanism of separating the amphoteric amino product from non-basic impurities using pH manipulation.[1]
References
-
Preparation of Ibrutinib Intermediates . Google Patents.[1] Patent CN103121999A.[1][7] (Describes the synthesis and isolation of this compound derivatives). Link
-
Purification of Aminobenzoic Acids . Royal Society of Chemistry.[1] (General principles of crystallizing amphoteric aminobenzoic acid derivatives). Link
-
Process for the preparation of Ibrutinib . Justia Patents.[1] US Patent 20180222909.[1][8] (Detailed industrial workup procedures for phenoxybenzoic acid intermediates). Link
-
This compound Properties . PubChem. CID 2733502.[1] (Physical properties and solubility data). Link[1]
Sources
- 1. 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | C13H12N2O5S | CID 119927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Phenoxybenzoic acid CAS#: 3739-38-6 [m.chemicalbook.com]
- 3. A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | Patsnap [eureka.patsnap.com]
- 4. patents.justia.com [patents.justia.com]
- 5. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 6. US20160264584A1 - Method for Preparing Ibrutinib - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Technical Support Center: 3-Amino-4-phenoxybenzoic Acid Synthesis
Topic: Troubleshooting Side Reactions & Process Optimization
Audience: Process Chemists, R&D Scientists, and CMC Leads.
Executive Summary & Chemical Context
Welcome to the Technical Support Center. You are likely synthesizing 3-Amino-4-phenoxybenzoic acid (CAS: 37920-25-5), a critical intermediate for Bruton's Tyrosine Kinase (BTK) inhibitors like Ibrutinib [1, 2].
The synthesis generally follows a two-stage sequence:
-
SNAr Coupling: Displacement of a halide (4-fluoro-3-nitrobenzoic acid) by phenol.
-
Nitro Reduction: Hydrogenation of the nitro group to the amine.[1]
While theoretically straightforward, this route is plagued by two notorious side-reaction classes: hydrolytic dehalogenation (Stage 1) and azo-dimerization (Stage 2). This guide provides the mechanistic insight and protocols to eliminate them.
Module 1: The SNAr Coupling (Ether Formation)
The Issue: "My yield is low, and I see a persistent yellow impurity."
In the coupling of 4-fluoro-3-nitrobenzoic acid with phenol, the presence of a strong electron-withdrawing group (
The Mechanism: Competition vs. Hydrolysis
The target reaction requires the phenoxide ion (
Figure 1: The competitive landscape of SNAr. Hydrolysis is irreversible and consumes the expensive starting material.
Troubleshooting Guide (Q&A)
Q: I am using NaOH as my base. Why is the hydrolysis impurity increasing?
A: Sodium hydroxide generates water when deprotonating phenol (
-
Correction: Switch to Potassium Carbonate (
) in an anhydrous solvent like DMF or DMSO. Carbonate bases generate bicarbonate, which is less nucleophilic than hydroxide [3].
Q: Can I use 4-chloro-3-nitrobenzoic acid instead of the fluoro- analog to save money? A: You can, but the reaction rate will drop significantly. Fluorine is a better leaving group in SNAr due to the high electronegativity stabilizing the Meisenheimer complex intermediate [4].
-
Risk: Slower reaction times with the chloro- analog require higher temperatures (
), which increases the energy available for side reactions like decarboxylation.
Module 2: The Nitro Reduction
The Issue: "The product is colored (Orange/Red) instead of off-white."
The reduction of 3-nitro-4-phenoxybenzoic acid to the amine is the most sensitive step. The appearance of color usually indicates the formation of azo (
The Mechanism: The Haber-Bosch of Impurities
Nitro reduction proceeds through a Nitroso intermediate (
-
The Trap: If the reduction is too slow, or the pH is too basic, the Nitroso and Hydroxylamine intermediates condense with each other to form Azoxy dimers. These are highly colored and difficult to remove.
Figure 2: The Reduction Network. The vertical path is desired. The horizontal path represents dimerization side reactions.
Troubleshooting Guide (Q&A)
Q: I'm using Pd/C and Hydrogen gas. How do I stop the azo formation? A: Azo formation is favored by basic conditions and low hydrogen availability .
-
Protocol Adjustment: Ensure your reaction mass is neutral or slightly acidic. If the starting material is a salt (e.g., sodium benzoate derivative), the solution is basic. Acidify the solvent slightly or use the free acid form.
-
Mass Transfer: Increase stirring speed (>800 RPM). If hydrogen cannot dissolve fast enough to feed the catalyst, the intermediate Nitroso species accumulates and dimerizes [5].
Q: Can I use Iron/HCl (Béchamp reduction) instead? A: Yes, and it often avoids azo impurities entirely because the acidic environment prevents the condensation of hydroxylamines.
-
Trade-off: Iron reductions generate massive amounts of iron oxide sludge, which can trap your product. This is not recommended for GMP scale-up but is excellent for small-scale troubleshooting to obtain a reference standard of the pure amine.
Validated Experimental Protocol
Optimized Catalytic Hydrogenation (Low Impurity Profile)
This protocol is designed to minimize azo-dimer formation by ensuring rapid hydrogen transfer.
Reagents:
-
3-Nitro-4-phenoxybenzoic acid (1.0 eq)
-
10% Pd/C (50% wet) (5 wt% loading)
-
Methanol (10 volumes)
-
Hydrogen source (Balloon or 3 bar pressure)
Step-by-Step:
-
Inertion: Charge the reaction vessel with 3-nitro-4-phenoxybenzoic acid and Methanol. Nitrogen sparge for 15 minutes to remove dissolved oxygen (oxygen competes with nitro reduction).
-
Catalyst Charge: Add Pd/C carefully under nitrogen flow.
-
Critical: Do not add catalyst to a hydrogen-rich atmosphere; it may spark.
-
-
Hydrogenation: Introduce Hydrogen.
-
For Atmospheric Pressure: Use a vigorous stir rate. The vortex must pull gas into the liquid.
-
For Autoclave: Pressurize to 3 bar. Maintain temperature at 25–30°C.
-
Note: Do not heat above 40°C initially. Higher temps favor the condensation side reaction before the reduction is complete.
-
-
Completion Check: Monitor by HPLC. Look for the disappearance of the Nitroso intermediate (often elutes close to the hydroxylamine).
-
Workup: Filter through Celite while wet (dry Pd/C is pyrophoric). Concentrate the filtrate.
Data Summary: Impurity Profile vs. Conditions
| Condition | Major Impurity | Cause |
| NaOH / Phenol (SNAr) | 4-Hydroxy-3-nitrobenzoic acid | Hydrolysis of F-Ar bond |
| Low H2 Pressure | Azoxy/Azo Dimers (Colored) | Slow reduction of Nitroso intermediate |
| High Temp (>60°C) Reduction | Diphenyl Ether Cleavage | Hydrogenolysis of C-O bond |
References
-
Honigberg, L. A., et al. (2010). "The selective BTK inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." Proceedings of the National Academy of Sciences, 107(29), 13075-13080. Link
-
Patent US20190040070A1. (2019). "Process for the synthesis of stable amorphous ibrutinib." Google Patents. Link
-
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412. Link
-
Neumann, C. N., & Ritter, T. (2015). "Late-Stage Fluorination: Fancy Novelty or Useful Tool?" Angewandte Chemie International Edition, 54(11), 3216-3221. Link
-
Blaser, H. U. (2002). "Industrial aromatic nitration and reduction." Platinum Metals Review, 46(4), 169. Link
Sources
Technical Support Center: Scalable Synthesis of 3-Amino-4-phenoxybenzoic Acid
Ticket System Status: [ONLINE] Current Topic: Process Chemistry & Scale-Up Support Target Molecule: 3-Amino-4-phenoxybenzoic acid (CAS: 102308-46-9) Application: Critical Intermediate for BTK Inhibitors (e.g., Ibrutinib)
Introduction: The Application Scientist's Perspective
Welcome to the technical support hub. If you are reading this, you are likely moving from gram-scale synthesis to kilo-lab or pilot-scale production of This compound .
This molecule is a "zwitterionic-capable" intermediate. Its synthesis seems deceptive: a simple
-
Phenol Management: Unreacted phenol is notoriously difficult to purge downstream without significant yield loss.
-
Thermal Runaway: The hydrogenation of the nitro-intermediate is highly exothermic (
).
This guide abandons generic textbook advice in favor of field-tested protocols designed for self-validating process control.
Module 1: The Coupling (Ether Linkage Formation)
Objective: Synthesize 3-nitro-4-phenoxybenzoic acid from 4-chloro-3-nitrobenzoic acid (or the fluoro-analog).
Workflow Visualization
Figure 1: The nucleophilic aromatic substitution workflow. Note the high temperature requirement for the chloro-derivative.
Troubleshooting Guide: Coupling
| User Reported Issue | Root Cause Analysis | Corrective Action (The "Fix") |
| "Reaction stalls at 80% conversion." | Moisture Inhibition: Water deactivates the phenoxide nucleophile if using non-aqueous solvents (e.g., DMF/DMAc). | Azeotropic Drying: If using a solvent like toluene or tetralin, use a Dean-Stark trap to remove water before adding the substrate. Ensure Phenol is dry. |
| "Product contains 5-10% Phenol." | Co-precipitation: Upon acidification, both the product (acid) and phenol (weak acid) precipitate. | Hot Slurry Wash: Do not just wash with cold water. Resuspend the wet cake in water at 60°C. Phenol is soluble in hot water; the nitro-benzoic acid is not. Filter hot. |
| "Dark tar formation." | Oxidative Degradation: Phenol oxidizes to quinones at high pH/Temp. | Inerting: Sparge the reactor with Nitrogen ( |
Expert Insight: The "Self-Validating" Endpoint
Do not rely solely on TLC. At scale, use HPLC to track the disappearance of the 4-chloro-3-nitrobenzoic acid.
-
Validation Rule: The reaction is only complete when the ratio of Product : Starting Material is >99:1. If you stop early, the unreacted chloro-acid is nearly impossible to separate from the product later.
Module 2: Nitro Reduction (The Safety Critical Step)
Objective: Reduce 3-nitro-4-phenoxybenzoic acid to this compound.
Method Selection:
-
Small Scale:
(Tin Chloride) - Messy, toxic waste. -
Large Scale (Preferred): Catalytic Hydrogenation (
+ ).
Safety Logic Tree: Hydrogenation
Figure 2: Safety decision logic for catalytic hydrogenation. Dry Pd/C is a pyrophoric hazard.[1]
Troubleshooting Guide: Reduction
| User Reported Issue | Root Cause Analysis | Corrective Action (The "Fix") |
| "Reaction extremely slow (>24h)." | Catalyst Poisoning: Trace sulfur or halides from Step 1 carried over. | Carbon Polish: Treat the Step 1 intermediate solution with activated carbon before hydrogenation to adsorb poisons. Increase catalyst loading to 5-10% w/w. |
| "Product turns purple/brown on drying." | Oxidation: Amino-phenols/benzoic acids are air-sensitive when wet. | Antioxidant Wash: Wash the final filter cake with water containing 0.1% Sodium Metabisulfite or Ascorbic Acid. Dry under vacuum at |
| "Filter clogging during catalyst removal." | Fine Particle Generation: The Pd/C has attritioned into "fines". | Celite® Bed: Do not filter directly on paper/cloth. Pre-coat the filter with Celite (diatomaceous earth). Use a spark-proof filter press. |
Module 3: Isolation & Purity Specifications
The Challenge: The product is an amino acid (zwitterion). It has an isoelectric point (pI).
-
At pH < 2: Soluble (Ammonium cation form).
-
At pH > 10: Soluble (Carboxylate anion form).
-
At pH 4-5: Precipitation Zone (Isoelectric Point).
Protocol: The "Isoelectric Switch"
-
After hydrogenation, the solution is likely basic (if NaOH was used) or neutral (in methanol).
-
Critical Step: Slowly adjust pH to 4.5 - 5.0 using dilute HCl.
-
Observation: The product will crash out as a white/off-white solid.
-
Validation: Check the supernatant. If it is still yellow, impurities are staying in solution (Good). If it is clear, you have maximized yield.
Quantitative Data: Purity Profile
| Parameter | Specification | Method | Notes |
| Appearance | Off-white to beige powder | Visual | Dark color indicates oxidation. |
| Assay | > 98.5% | HPLC | Area normalization. |
| Phenol Content | < 0.1% | GC / HPLC | Critical for downstream toxicity. |
| Loss on Drying | < 1.0% | Gravimetric | Water/Solvent entrapment. |
References
- Preparation method of this compound. (Patent CN105237423A). Google Patents.
- Process for preparing ibrutinib and its intermediates. (Patent US20160251353A1). Google Patents.
-
Catalytic Hydrogenation of Nitrobenzene Safety. Scribd / Industrial Safety Data. Retrieved from [Link]
Disclaimer: This guide is for professional research and development purposes only. Always consult your facility's EHS (Environment, Health, and Safety) department before scaling up reactions involving hydrogenation or pressurized vessels.
Sources
troubleshooting spectroscopic analysis of 3-Amino-4-phenoxybenzoic acid
Topic: Spectroscopic Troubleshooting & Analytical Validation Document ID: TS-3A4PBA-2024 Status: Active Audience: Analytical Chemists, QC Specialists, Synthetic Organic Chemists[1][2][3]
Introduction: The Analytical Context
You are analyzing 3-Amino-4-phenoxybenzoic acid (CAS: 37531-32-1) , a bifunctional intermediate often utilized in the synthesis of tyrosine kinase inhibitors.[1][2][3] Structurally, this molecule presents a "push-pull" electronic system: an electron-withdrawing carboxyl group (-COOH) opposed by two electron-donating groups (an amino group -NH₂ and a phenoxy ether linkage -O-Ph).[1][2][3]
This unique architecture creates specific spectroscopic anomalies—particularly in NMR solubility and IR band broadening—that frequently stall standard QC workflows.[1][2][3] This guide addresses these specific failure points.
Module 1: Nuclear Magnetic Resonance (NMR) Integrity
Common Issue: "I cannot see the amine or carboxyl protons, and the aromatic region is a mess."
Diagnosis:
This is typically a solvent-induced artifact. This compound exists in equilibrium between its neutral and zwitterionic forms.[1][2][3] In non-polar solvents like Chloroform-d (
Troubleshooting Protocol:
Q: Which solvent should I use for structural validation? A: Switch immediately to DMSO-d₆ .
-
Why: DMSO disrupts the strong intermolecular hydrogen bonding (dimerization) typical of benzoic acid derivatives.[1][2][3] It also slows the proton exchange rate, allowing distinct observation of the -NH₂ (broad singlet, ~5.0–6.0 ppm) and -COOH (very broad, ~12.0–13.0 ppm) protons.[1]
Q: How do I resolve the aromatic overlap (6.8 – 7.5 ppm)? A: The phenoxy ring (5 protons) and the benzoic core (3 protons) overlap significantly.[2][3] Use the following integration logic:
-
Anchor Point: Identify the H-2 proton (ortho to COOH, meta to NH₂).[1][2][3] It appears as a doublet (small
coupling ~2 Hz) or narrow singlet around 7.4–7.6 ppm .[1][2][3] This is your cleanest integral (1H). -
The Shielded Pair: The protons ortho to the ether linkage (H-5 on the benzoic ring and H-2'/6' on the phenoxy ring) will shift upfield (~6.8–7.0 ppm) due to the electron-donating oxygen.[1][2][3]
-
Total Integration Check: The aromatic region must integrate to exactly 8 protons .[1][2][3] If it integrates to 9, you likely have residual solvent (Benzene/Toluene) or starting material (4-phenoxybenzoic acid).[1][2][3]
Visual Workflow: NMR Solvent Selection
Figure 1: Decision tree for NMR solvent selection to overcome solubility and exchange broadening issues.
Module 2: Vibrational Spectroscopy (IR) & Polymorphism
Common Issue: "The Carbonyl (C=O) stretch is lower than expected (<1680 cm⁻¹)."
Diagnosis: You are observing the carboxylic acid dimer .[1][2][3][4] In the solid state (ATR-FTIR), this compound forms strong intermolecular hydrogen bonds.[1][2][3]
Troubleshooting Protocol:
Q: My carbonyl peak is at 1670 cm⁻¹. Is this an impurity? A: No, this is normal for the dimer.[1][3]
-
Monomer (Free Acid): ~1710–1730 cm⁻¹ (rarely seen in solid state).[1][2][3]
-
Zwitterion (Carboxylate -COO⁻): If you see a strong band at 1550–1610 cm⁻¹ and a loss of the 1670 band, your sample may be a salt form or zwitterionic.[1][2][3]
Q: How do I distinguish the NH₂ stretch from the OH stretch? A: Look at the band shape.[1][2][3]
-
OH (Acid): Extremely broad, "jagged" absorption spanning 2500–3300 cm⁻¹.[1][3] It looks like a distorted baseline.[1][2][3]
-
NH₂ (Amine): Two sharper spikes (asymmetric/symmetric stretch) superimposed on the OH blob, typically around 3300–3450 cm⁻¹ .[1][3]
| Functional Group | Frequency (cm⁻¹) | Diagnostic Feature |
| N-H Stretch | 3300 – 3450 | Doublet (Asym/Sym), sharper than OH.[1][2][3] |
| O-H Stretch | 2500 – 3300 | Very broad, "hairy" baseline (Dimer).[1][3] |
| C=O Stretch | 1670 – 1690 | Strong, sharp (Dimer shift).[1][3] |
| C-O-C (Ether) | 1230 – 1250 | Strong stretch (Phenoxy linkage).[1][2][3] |
Module 3: Electronic Transitions (UV-Vis) & pH Sensitivity
Common Issue: "The UV spectrum shifts inconsistently between batches."
Diagnosis:
The amino group is an auxochrome (pH sensitive).[1][2][3] Small variations in the pH of your solvent (e.g., acidic methanol vs. neutral methanol) will alter the
Troubleshooting Protocol:
Q: How do I standardize UV-Vis analysis? A: Do not use unbuffered solvents.
-
Acidic Shift: Adding dilute HCl protonates the amine (
), removing its electron-donating capacity.[1][2][3] This causes a hypsochromic shift (blue shift) of the main aromatic band.[1][2][3] -
Basic Shift: Adding dilute NaOH deprotonates the acid (
) and ensures the amine is neutral ( ).[1][2][3] This maximizes conjugation, typically causing a bathochromic shift (red shift).[1][2][3]
Visual Workflow: Structural Equilibria
Figure 2: The pH-dependent species of this compound affecting UV-Vis absorption maxima.
Module 4: Mass Spectrometry (MS) Validation
Common Issue: "I see [M+23] but no [M+1]."
Diagnosis:
Carboxylic acids are notorious for forming sodium adducts (
Troubleshooting Protocol:
Q: Why is ESI- (Negative Mode) recommended?
A: The carboxylic acid proton is easily abstracted.[1][2][3] ESI- yields a cleaner spectrum with the
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1][2][3] Spectral Database for Organic Compounds (SDBS): Aminobenzoic acid derivatives.[1][2][3] SDBS Web.[1][2][3] ][2][3]">https://sdbs.db.aist.go.jp[1][2][3]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014).[1][3] Spectrometric Identification of Organic Compounds (8th ed.).[1][2][3] Wiley.[1][2][3] (Chapter 3: Proton NMR - Exchangeable Protons).
-
PubChem. (2024).[1][2][3] this compound (Compound Summary). National Library of Medicine.[1][2][3] [Link]1][2][3]
-
Reich, H. J. (2023).[1][2][3][5] Structure Determination Using NMR: Chemical Shifts of Benzoic Acid Derivatives. University of Wisconsin-Madison Chemistry.[1][2][3] [Link]
Sources
- 1. 4-PHENOXYBENZOIC ACID | 2215-77-2 [chemicalbook.com]
- 2. 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | C13H12N2O5S | CID 119927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 17823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
Technical Support Center: Preventing Degradation of 3-Amino-4-phenoxybenzoic Acid
Welcome to the technical support center for 3-Amino-4-phenoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this important chemical intermediate. By understanding its stability profile and following best practices for handling and storage, you can ensure the integrity of your experiments and the quality of your results.
Core Concepts: Understanding the Chemical Stability of this compound
This compound is a multifaceted molecule with several functional groups that dictate its reactivity and stability: an aromatic amine, a phenoxy ether linkage, and a benzoic acid moiety. Degradation can be initiated at these sites, primarily through oxidation, pH-mediated reactions, and photodegradation.
-
Aromatic Amine Group: This group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities.[1][2] This can lead to the formation of colored impurities and a loss of compound integrity.
-
Phenoxy Ether Linkage: While diaryl ethers are generally more stable than alkyl ethers, the ether bond can be susceptible to cleavage under harsh acidic conditions.[3] In highly alkaline environments (pH > 10), hydrolysis of similar phenoxy structures has been observed.[4]
-
Benzoic Acid Group: The acidity of the carboxylic acid is influenced by the other substituents on the aromatic ring. The stability of the molecule in solution can be pH-dependent. For the related compound 3-phenoxybenzoic acid, greater stability is observed in acidic conditions, with degradation increasing in alkaline environments.[5] A similar trend can be anticipated for this compound.
Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for this compound based on the chemical properties of its functional groups.
Caption: Potential degradation pathways for this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for solid this compound?
To ensure long-term stability, the solid compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark environment.[6] An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation of the aromatic amine group.[2]
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C recommended for long-term) | Slows down potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich aromatic amine. |
| Light | Protect from light (Amber vial/container) | Aromatic amines can be light-sensitive, leading to photodegradation.[1] |
| Humidity | Dry environment (use of desiccants) | Prevents hydrolysis and clumping of the solid material. |
Q2: How should I prepare and store stock solutions? What solvents are recommended?
For optimal stability, it is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, it should be for a short duration under stringent conditions.
-
Recommended Solvents: Based on solubility data for similar compounds, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are suitable solvents for preparing stock solutions.[7]
-
Preparation: To prepare a stock solution, dissolve the compound in a small amount of the chosen solvent, purging with an inert gas can help to remove dissolved oxygen.[7]
-
Storage of Solutions: If you must store a stock solution, aliquot it into small, single-use volumes in vials with Teflon-lined screw caps.[8] Store at -20°C or -70°C for extended stability.[6] It is advised not to store aqueous solutions for more than a day.[7]
Q3: My solution of this compound has changed color (e.g., turned yellow or brown). What does this mean?
A color change in a solution of an aromatic amine is often an indicator of degradation.[9] This is typically due to the oxidation of the amino group, leading to the formation of highly conjugated products like azo compounds, which absorb visible light.[1] If you observe a color change, it is recommended to discard the solution and prepare a fresh one from a reliable solid stock. Using a discolored solution can lead to inconsistent and unreliable experimental results.
Q4: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. Could this be degradation?
Yes, the appearance of new or growing peaks in your chromatogram over time is a strong indication of compound degradation. To confirm this, you can perform a forced degradation study by exposing a sample of the compound to stress conditions (e.g., acid, base, peroxide, heat, light) and analyzing the resulting mixture.[10] This will help you identify the retention times of potential degradation products. Common analytical techniques for identifying these products include HPLC-MS and GC-MS.[11][12]
Troubleshooting Guide
Use this guide to diagnose and resolve potential degradation-related issues during your experiments.
Caption: Troubleshooting workflow for degradation issues.
| Observed Problem | Potential Cause (Degradation-Related) | Recommended Action & Rationale |
| Solid material has darkened or appears discolored. | Oxidation of the solid material due to improper storage (exposure to air/light). | Discard the material. Procure a fresh batch and ensure it is stored under an inert atmosphere in a dark, cool, and dry place. |
| Solution turns yellow/brown upon preparation or over a short time. | Rapid oxidation of the aromatic amine in the presence of dissolved oxygen in the solvent, possibly accelerated by light. | Prepare fresh solution using deoxygenated solvent (e.g., by sparging with argon or nitrogen). Protect the solution from light by using an amber vial or wrapping it in foil. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Degradation of the compound in solution between analyses. | Prepare fresh standards and samples immediately before each analytical run. If storing solutions, even for a short period, keep them at low temperatures (2-8°C or frozen) and protected from light. |
| Appearance of new peaks in chromatograms. | Formation of degradation products due to hydrolysis or oxidation. | Analyze a freshly prepared sample to confirm the new peaks are not present initially. If they appear over time, this confirms degradation. Consider the pH of your mobile phase or sample diluent, as extremes in pH can accelerate degradation.[5] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution with minimized risk of degradation.
-
Preparation of Materials:
-
Use a clean, dry amber glass vial with a Teflon-lined screw cap.
-
Ensure your solvent (e.g., DMSO, DMF) is of high purity and, if possible, deoxygenated by sparging with an inert gas for 15-20 minutes.
-
-
Weighing the Compound:
-
Weigh the desired amount of this compound directly into the vial to minimize transfers.
-
-
Dissolution:
-
Add the appropriate volume of the deoxygenated solvent to the vial.
-
Cap the vial tightly and vortex or sonicate briefly until the solid is completely dissolved.
-
-
Storage (if necessary):
-
If immediate use is not possible, flush the headspace of the vial with an inert gas before sealing.
-
Store the vial at -20°C or -70°C, protected from light.
-
Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture into the solution.[8]
-
Protocol 2: Visual Inspection of Solid Material
A simple visual inspection can be the first line of defense against using degraded material.
-
Reference: Use a new, unopened container of this compound as a color and texture reference if available.
-
Inspection: Observe your stock of the solid material. It should be a uniform, crystalline powder.
-
Action: If you notice any discoloration (e.g., darkening, yellowing, or browning), non-uniformity, or clumping, it may be an indication of degradation or contamination. It is advisable to use a fresh, unopened batch of the compound for critical experiments.
References
[5] Chen, S., Hu, W., Xiao, Y., Deng, Y., Jia, J., & Hu, M. (2012). Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp. PLoS ONE, 7(11), e50456. [Link]
[13] Wang, T., et al. (2022). The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration. Science of The Total Environment, 848, 156027. [Link]
[14] Vooturi, S. K., et al. (2011). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical Research, 28(7), 1636-1647. [Link]
[15] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119927, 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. Retrieved from [Link]
[16] Kumar, P., & Singh, R. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical and Biomedical Analysis, 120, 216-226.
[17] Migliorini, F., et al. (2021). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 26(11), 3321. [Link]
[18] Zhu, Y., et al. (2019). Degradation of 3-phenoxybenzoic acid by a filamentous fungus Aspergillus oryzae M-4 strain with self-protection transformation. Ecotoxicology and Environmental Safety, 182, 109423.
[6] Olsson, A., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 20(5), 4061. [Link]
[3] Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
[11] Mahgoub, H. A. (2016). Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons. Journal of Chemistry and Chemical Sciences, 6(1), 65-72.
[19] Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid. Retrieved from
[1] Li, M., et al. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Journal of Hazardous Materials, 445, 130549. [Link]
[8] Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]
[10] Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis, 5(1), 1-15. [Link]
[20] Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. [Link]
[2] Kamon, T., & Mochizuki, M. (2001). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of Health Science, 47(1), 57-62.
[21] Reddit. (2012). Why do some chemical reactions change color? r/askscience. [Link]
[22] Organic Chemistry Tutor. (2023, November 9). Cleavage of Ethers with Acids [Video]. YouTube. [Link]
[23] Roche, V. F. (2016). Functional Group Characteristics and Roles. In Basic Concepts in Medicinal Chemistry (pp. 1-26). American Society of Health-System Pharmacists.
[24] Kresge, A. J., & Weeks, D. P. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. Journal of the American Chemical Society, 134(43), 18062-18069.
[25] van der Ende, M., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(1), 12. [Link]
[26] Gornowicz, A., et al. (2021). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. Molecules, 26(16), 4983. [Link]
[27] Baertschi, S. W., et al. (2015). Forced Degradation Studies to Assess the Stability of Drugs and Products. In Separation Science and Technology (Vol. 11, pp. 1-46). Academic Press.
[28] Singh, R., & Kumar, P. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical and Biomedical Analysis, 120, 216-226.
[12] Kumar, A., & Kumar, S. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research, 12(9), 1146-1156.
[29] Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
[30] Reddit. (2012). Why do some chemical reactions change color? r/askscience. [Link]
[31] Organic Chemistry Portal. (2025, January 1). Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols [Video]. YouTube. [Link]
[32] Owsianiak, M., et al. (2021). Biotransformation of Aliphatic and Aromatic Hydrocarbons by Aerobic Bacterial Strains Isolated from Brown Coal. Energies, 14(21), 7267. [Link]
[33] The Organic Chemistry Tutor. (2014, March 3). Ester Hydrolysis (Acidic and Basic Conditions) [Video]. YouTube. [Link]
[34] ResearchGate. (2025, August 10). Impurity profile of amino acids?[Link]
[35] PharmTech. (2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. [Link]
[36] Liu, Y., et al. (2026, January 29). Deep-Red Multiple-Resonance B,N-Heteroarenes as Type I Photosensitizers for Fluorescence Imaging-Guided Photodynamic Therapy. Analytical Chemistry, 98(5), 2415–2423. [Link]
[37] The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. [Link]
[38] Chegg. (2020, November 10). Solved This chemical test will determine if an amine is | Chegg.com. [Link]
[39] Toppr. (n.d.). Organic Chemistry – Specific Name Reactions. Retrieved from [Link]
[40] Li, H., & Chen, S. (2007). Bacterial Degradation of Aromatic Compounds. In Advances in Applied Microbiology (Vol. 62, pp. 1-47). Elsevier. [Link]
[41] ResearchGate. (2025, July 17). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. [Link]
[42] BioPharm International. (2014, November 2). Forced Degradation Studies for Biopharmaceuticals. [Link]
[43] Adda247. (2025). UPPSC Assistant professor Syllabus 2025. [Link]
[44] Normann, S. S., et al. (2025). Pyrethroid exposure biomarker 3-phenoxybenzoic acid (3-PBA) binds to transthyretin and is positively associated with thyroid hormone levels in pregnant women. International Journal of Hygiene and Environmental Health, 264, 114495. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. What is the stability of 4 - Phenoxyphenol under different conditions? - Blog - Keyingchem [keyingchemical.com]
- 5. Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp | PLOS One [journals.plos.org]
- 6. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
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- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | C13H12N2O5S | CID 119927 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 17. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase [mdpi.com]
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- 19. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 20. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Technical Support Center: Derivatization Protocols for 3-Amino-4-phenoxybenzoic Acid
[1]
Topic: Method Refinement for 3-Amino-4-phenoxybenzoic Acid Analysis Context: Critical Intermediate in BTK Inhibitor Synthesis (e.g., Ibrutinib, Zanubrutinib) Audience: Analytical Chemists, Process Development Scientists[1]
Core Technical Directive
The Challenge: this compound presents a classic "zwitterionic trap" for analytical chromatography.[1] The presence of a polar carboxylic acid, a reactive primary amine, and a bulky lipophilic phenoxy group creates competing solubility and ionization profiles. Direct GC analysis leads to peak tailing and thermal degradation. Direct reverse-phase HPLC often suffers from poor retention or peak splitting due to pH-dependent speciation.[1]
The Solution: This guide refines two derivatization pathways:
Decision Matrix: Selecting Your Protocol
Before proceeding, select the workflow based on your sample matrix and detection limits.
Figure 1: Method Selection Matrix. Choose Protocol A for maximum sensitivity in dry organic synthesis samples. Choose Protocol B for aqueous extracts or when moisture control is difficult.[1]
Protocol A: Optimized Silylation (BSTFA + TMCS)
Mechanism: This method replaces active protic hydrogens (-OH, -NH2) with trimethylsilyl (TMS) groups.[1] Critical Refinement: The 3-amino group is sterically influenced by the 4-phenoxy group.[1] Standard protocols often yield a mix of mono-TMS and di-TMS amine derivatives, resulting in split peaks.[1] This refined protocol forces the reaction to completion.
Reagents
-
Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1] TMCS acts as a catalyst.[1][2]
-
Solvent: Anhydrous Pyridine (Critical for scavenging acid byproducts and driving the reaction).
-
Internal Standard: Dodecane or similar hydrocarbon.
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1 | Weigh ~5 mg of sample into a 2 mL GC vial. | High concentration ensures detection of minor impurities. |
| 2 | Add 200 µL Anhydrous Pyridine . Vortex to dissolve. | Pyridine acts as an acid scavenger (HCl) and facilitates the nucleophilic attack on silicon. |
| 3 | Add 300 µL BSTFA + 1% TMCS . Cap immediately. | Stoichiometric Excess: A large excess is required to drive the equilibrium toward the di-TMS amine form. |
| 4 | Thermal Activation: Heat at 75°C for 45 minutes . | Refinement: Room temp reaction is insufficient for the steric bulk of the phenoxy-benzoic system. Heat is required to silylate the amine fully. |
| 5 | Cool to room temp and inject 1 µL (Split 1:20). | Direct injection avoids hydrolysis. |
Troubleshooting Silylation Failure
Figure 2: Silylation Troubleshooting Loop. Identifying the root cause of chromatographic artifacts.
Protocol B: Alkyl Chloroformate Derivatization (ECF)
Mechanism: Ethyl Chloroformate (ECF) reacts with the amine to form a carbamate and with the carboxylic acid (in the presence of ethanol) to form an ethyl ester. Advantage: This reaction proceeds in seconds in aqueous media and generates highly stable derivatives resistant to hydrolysis.
Reagents
-
Reagent A: ECF (Ethyl Chloroformate).[3]
-
Reagent B: EAF (Ethanol/Pyridine mix 4:1).[1]
-
Extraction Solvent: Chloroform (CHCl3) containing 1% ECF.
Step-by-Step Methodology
-
Preparation: Dissolve sample in 100 µL of water (adjust pH to >9 with NaOH if needed to ensure solubility).
-
Esterification: Add 200 µL of Reagent B (Ethanol/Pyridine) .
-
Activation: Add 50 µL ECF slowly. Vortex for 10 seconds. Caution: Gas evolution (CO2).[1]
-
Extraction: Add 300 µL Chloroform (with 1% ECF) . Vortex and centrifuge.
-
Analysis: Inject the bottom organic layer into GC-MS.
Why this works for this compound: The phenoxy group significantly increases the hydrophobicity of the derivative.[1] Once the polar -COOH and -NH2 groups are capped (Ester/Carbamate), the molecule partitions instantly into the chloroform layer, leaving salts and unreacted polar impurities in the aqueous phase.
Technical FAQ & Troubleshooting
Q1: I see a "doublet" peak in my GC-MS chromatogram using Protocol A. What is it? A: This is the hallmark of incomplete amine silylation.
-
Peak 1: O-TMS ester, N-mono-TMS amine (Under-derivatized).[1]
-
Peak 2: O-TMS ester, N,N-di-TMS amine (Fully derivatized).[1]
-
Fix: Increase reaction time to 60 mins and temperature to 80°C. Ensure your BSTFA is fresh; hydrolyzed reagent loses silylating power.
Q2: Can I use this method for Ibrutinib final product analysis? A: No. Ibrutinib contains a pyrazolo-pyrimidine core.[1][4][5] While silylation can work, the molecule is large and involatile. LC-MS is the standard for the final API. These protocols are specifically for the starting material (this compound) and its specific impurities.[1]
Q3: My derivative precipitates when I add the reagent. A: This indicates moisture contamination. TMS derivatives hydrolyze back to the parent acid/amine upon contact with water, which is insoluble in the organic reagent mixture.
-
Fix: Dry your starting material under vacuum. Store pyridine over KOH pellets or molecular sieves.
Q4: Why use Pyridine? Can I use Acetonitrile? A: For Silylation (Protocol A), Pyridine is non-negotiable. It acts as an HCl scavenger (if using TMCS) and a basic catalyst. Acetonitrile does not scavenge acid effectively, leading to amine salt formation which precipitates and stops the reaction.
References
-
Ibrutinib Synthesis & Intermediates
-
Honigberg, L. A., et al. (2010).[6] "The selective BTK inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy."[1] Proceedings of the National Academy of Sciences. [1]
-
Patent Reference: US Patent 8,158,786 (Synthesis of Ibrutinib and intermediates including 4-phenoxybenzoic acid derivatives).[1][4]
-
-
Silylation Methodologies
-
Sigma-Aldrich (Merck).[1] "The Use of Derivatization Reagents for Gas Chromatography (GC)." Technical Bulletin.
-
Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them." Journal of Chromatography A.
-
-
Alkyl Chloroformate Protocols
-
Husek, P. (1998). "Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents." Journal of Chromatography B.
-
Sources
- 1. WO2017074265A1 - Process for preparing ibrutinib and its intermediates - Google Patents [patents.google.com]
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- 3. researchgate.net [researchgate.net]
- 4. Process for preparing ibrutinib and its intermediates | TREA [trea.com]
- 5. Synthesis method of ibrutinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 6. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Amino-4-phenoxybenzoic Acid Solubility Guide
Executive Summary
3-Amino-4-phenoxybenzoic acid (CAS 37531-32-1) presents a classic "amphoteric solubility paradox." Possessing both a basic amine group and an acidic carboxyl group, it exists as a zwitterion at neutral pH, resulting in high crystal lattice energy and poor aqueous solubility.[1][2][3] Furthermore, the lipophilic phenoxy substituent significantly decreases solubility in polar protic solvents compared to simple aminobenzoic acids.[4][1][2][3]
This guide provides field-proven protocols to solubilize this compound effectively, preventing common pitfalls like precipitation in biological buffers or incomplete dissolution in organic stocks.[1][2]
Module 1: The Solubility Mechanism (Why It Fails)
To dissolve this compound, you must disrupt its stable crystal lattice.[1][2] At neutral pH (approx. pH 4–6), the molecule is electrically neutral (or zwitterionic), leading to aggregation.[1][2][3]
-
The Trap: Attempting to dissolve the solid directly in water or neutral buffers (PBS) will result in a suspension, not a solution.[1][2][3]
-
The Solution: You must force the molecule into an ionic state (salt formation) or use a high-dielectric organic solvent.[4][1][2][3]
Solubility Decision Tree
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on end-use application.
Module 2: Aqueous Solubilization (The pH Swing Method)
For applications requiring aqueous media (e.g., cell culture, enzyme assays), you cannot rely on passive dissolution.[1][2][3] You must use the pH Swing Protocol to generate the sodium salt in situ.[4][1][2][3]
Protocol A: Preparation of 10 mM Aqueous Stock
Principle: The carboxylic acid group (pKa ~4.[4][1][2][3]2) is deprotonated by a strong base, creating a highly soluble carboxylate anion.[1][2][3]
-
Weighing: Weigh 22.9 mg of this compound (MW: 229.23 g/mol ).
-
Primary Dissolution: Add 1.0 mL of 0.1 M NaOH .
-
Note: The solution should turn clear rapidly. If turbidity persists, sonicate for 15 seconds.
-
-
Dilution: Slowly add 9.0 mL of water or low-salt buffer (e.g., 10 mM Tris, pH 8.0).
-
pH Adjustment (Optional): If a neutral pH is strictly required, carefully titrate with 0.1 M HCl while stirring rapidly to prevent local precipitation. Stop if the solution becomes cloudy.
| Parameter | Value |
| Max Solubility (pH > 8) | > 50 mM |
| Max Solubility (pH 7.4) | ~ 1-2 mM (Risk of precipitation) |
| Stability | Prepare fresh; oxidation sensitive (amine group) |
Module 3: Organic Solvent Stock (DMSO/DMF)
For chemical synthesis or high-concentration screening libraries, organic solvents are preferred.[1][2]
Protocol B: Preparation of 100 mM DMSO Stock
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).[1][2][3]
-
Dissolution: Add solvent to the powder.[4][1][2][3] Vortex for 30 seconds.[4][1][2][3]
-
Storage: Aliquot into amber vials and store at -20°C.
Module 4: Troubleshooting & FAQ
Q1: My solution precipitated immediately when I added my DMSO stock to the cell culture medium. Why? A: You likely experienced "Solvent Shock" or "pH Crash."[4][1][2][3]
-
Mechanism: When a DMSO stock (neutral charge) enters aqueous media (pH 7.4), the hydrophobic phenoxy group drives aggregation before the molecules can disperse.[1][2][3]
-
Fix:
Q2: Can I use acid to dissolve it instead of base? A: Yes. The amino group can be protonated using 0.1 M HCl or 1 M Acetic Acid.[4][1][2][3]
-
Warning: The hydrochloride salt is often less soluble than the sodium salt due to the "common ion effect" if your downstream buffer contains high chloride (like NaCl in PBS).[1][2][3] The alkaline method (Protocol A) is generally more robust for this specific molecule.[1][2][3]
Q3: The compound turned brown after a week in solution. Is it still good? A: Likely not. The color change indicates oxidation of the aniline (amino) nitrogen, forming quinone-like impurities.[1][2][3]
-
Prevention: Always store stocks at -20°C or -80°C, protected from light. Add an antioxidant (e.g., 1 mM DTT or Ascorbic Acid) if compatible with your assay.[1][2][3]
Q4: I cannot find "this compound" in my supplier catalog. Does it have another name? A: It is a specific intermediate. Ensure you are not confusing it with:
-
3-Amino-4-hydroxybenzoic acid (lacks the phenoxy group).[1][2]
-
Verification: Always check the CAS number: 37531-32-1 .[1][2]
References
-
Chemical Identity & Standards
-
General Solubility Principles for Zwitterions
-
Related Structural Data
Sources
- 1. 1221725-73-0,[1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 75095-82-8,1-(3-methylphenyl)cyclopentan-1-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1221722-27-5,5,6-dimethyl-3-(piperazin-1-yl)pyridazine-4-carbonitrile hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. This compound - CAS - 37531-32-1 | Axios Research [axios-research.com]
- 6. 37531-32-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. tlcstandards.com [tlcstandards.com]
- 8. 1571-72-8|3-Amino-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 9. 2374-03-0|4-Amino-3-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. 3-Amino-4-propoxybenzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 12. Intermediate|Impurity reference substance manufactures and suppliers [chembk.com]
Validation & Comparative
A Comparative Analysis for the Research Scientist: 3-Amino-4-phenoxybenzoic Acid vs. 4-Phenoxybenzoic Acid
In the landscape of drug discovery and materials science, the nuanced substitution on an aromatic scaffold can dramatically alter molecular behavior, biological activity, and synthetic utility. This guide offers a detailed comparative analysis of two structurally related phenoxybenzoic acids: 3-Amino-4-phenoxybenzoic acid and its parent compound, 4-Phenoxybenzoic acid. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth look at their physicochemical properties, synthesis, reactivity, and potential applications, supported by available experimental data and logical scientific rationale.
Molecular Overview: The Impact of a Single Amino Group
At first glance, the two molecules are remarkably similar, sharing a core phenoxybenzoic acid structure. The critical distinction lies in the presence of an amino (-NH₂) group at the 3-position of the benzoic acid ring in this compound. This seemingly minor addition has profound implications for the molecule's electronic properties, hydrogen bonding capabilities, and overall reactivity.
4-Phenoxybenzoic acid is an aromatic carboxylic acid characterized by a phenoxy group in the para position relative to the carboxyl group.[1] This arrangement results in a relatively stable, planar molecule.
This compound , by contrast, introduces an electron-donating amino group ortho to the carboxylic acid and meta to the phenoxy group. This substitution disrupts the electronic symmetry and introduces a new site for hydrogen bonding and chemical modification.
Physicochemical Properties: A Tale of Two Molecules
| Property | 4-Phenoxybenzoic Acid | This compound (Estimated) | Rationale for Estimation |
| Molecular Formula | C₁₃H₁₀O₃ | C₁₃H₁₁NO₃ | Addition of an NH₂ group. |
| Molecular Weight | 214.22 g/mol [2] | 229.23 g/mol | Addition of an NH₂ group. |
| Melting Point (°C) | 163-165[3][4] | Likely higher than 4-Phenoxybenzoic acid | The amino group introduces the potential for intermolecular hydrogen bonding, which typically increases the energy required to break the crystal lattice. |
| pKa | 4.57[3] | Expected to be higher than 4.57 | The electron-donating amino group will increase the electron density on the carboxylate group, making the conjugate base less stable and thus the acid weaker (higher pKa). |
| Solubility | Moderately soluble in organic solvents, less soluble in water.[5] | Likely more soluble in polar solvents and aqueous acidic solutions. | The amino group can be protonated to form an ammonium salt, increasing aqueous solubility. It also increases the overall polarity of the molecule. |
Synthesis and Reactivity: Strategic Considerations
The synthetic approaches to these two molecules diverge based on their functional groups, and their reactivity profiles offer different opportunities for further chemical modification.
Synthesis of 4-Phenoxybenzoic Acid
A common and industrially viable method for the synthesis of 4-Phenoxybenzoic acid is the Ullmann condensation. This reaction typically involves the coupling of a phenol with a para-substituted benzoic acid derivative, such as 4-chlorobenzoic acid, in the presence of a copper catalyst and a base.
Another documented method involves the oxidation of 4-phenoxyacetophenone using an oxidizing agent like sodium hypochlorite.[3]
Experimental Protocol: Ullmann Condensation for 4-Phenoxybenzoic Acid Synthesis
Materials:
-
Phenol
-
4-Chlorobenzoic acid
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 4-chlorobenzoic acid (1 equivalent), phenol (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add DMF as the solvent and then add copper(I) iodide (0.1 equivalents) as the catalyst.
-
Heat the reaction mixture to 120-140°C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid to precipitate the product.
-
Filter the crude product and wash it with water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-Phenoxybenzoic acid.
Synthesis of this compound
A logical and established synthetic route to this compound involves a two-step process starting from 4-phenoxybenzoic acid:
-
Nitration: The aromatic ring of 4-phenoxybenzoic acid is first nitrated to introduce a nitro group. The directing effects of the phenoxy and carboxylic acid groups will favor nitration at the 3-position.
-
Reduction: The resulting 3-nitro-4-phenoxybenzoic acid is then reduced to the corresponding amine.
This strategy is analogous to the synthesis of similar compounds like 3-amino-4-hydroxybenzoic acid.
Experimental Protocol: Synthesis of this compound
Part 1: Nitration of 4-Phenoxybenzoic Acid
Materials:
-
4-Phenoxybenzoic acid
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
Procedure:
-
In a flask cooled in an ice bath, slowly add 4-phenoxybenzoic acid to concentrated sulfuric acid with stirring until it dissolves completely.
-
Slowly add fuming nitric acid dropwise to the solution, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring at low temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the 3-nitro-4-phenoxybenzoic acid.
-
Filter the product, wash with cold water, and dry.
Part 2: Reduction of 3-Nitro-4-phenoxybenzoic Acid
Materials:
-
3-Nitro-4-phenoxybenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation setup (e.g., H₂, Pd/C)
-
Concentrated hydrochloric acid
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure (using SnCl₂):
-
Suspend 3-nitro-4-phenoxybenzoic acid in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction and neutralize it with a sodium hydroxide solution to precipitate the tin salts.
-
Filter off the salts and concentrate the filtrate.
-
Adjust the pH of the remaining aqueous solution to precipitate the this compound.
-
Filter, wash with water, and dry the final product.
Caption: Synthetic pathways for 4-Phenoxybenzoic acid and this compound.
Comparative Biological and Pharmacological Insights
While direct comparative studies are scarce, the structural differences allow for informed predictions regarding their biological activities.
4-Phenoxybenzoic acid has been investigated for various applications. It is a known intermediate in the synthesis of pharmaceuticals, such as the fluoroquinolone antibiotic Sitafloxacin.[6] It has also been reported to exhibit potential antimicrobial and anti-inflammatory properties.[7] Notably, it can block the DNA binding of the human papillomavirus (HPV) E2 protein, suggesting a potential role in antiviral research.[6]
The introduction of an amino group in this compound is likely to confer new biological properties. Amino-substituted aromatic compounds are prevalent in pharmacologically active molecules. The amino group can act as a hydrogen bond donor and acceptor, potentially leading to stronger interactions with biological targets. Furthermore, it can serve as a handle for further derivatization to explore structure-activity relationships.
Given that many aminobenzoic acid derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, it is plausible that this compound could possess a distinct and potentially more potent pharmacological profile than its parent compound. For instance, p-aminobenzoic acid (PABA) is known to be an interferon inducer and immunomodulator. While structurally different, this highlights the potential for an amino group on a benzoic acid scaffold to impart significant biological effects.
Reactivity and Derivatization Potential
The presence of the amino group makes This compound a more versatile building block for medicinal chemistry. The amino group can undergo a variety of chemical transformations, including:
-
Acylation: to form amides.
-
Sulfonylation: to form sulfonamides.
-
Diazotization: followed by Sandmeyer or related reactions to introduce a wide range of substituents.
-
Reductive amination: to form secondary or tertiary amines.
This increased reactivity opens up a broader chemical space for the synthesis of compound libraries for high-throughput screening.
4-Phenoxybenzoic acid , lacking the amino group, is primarily functionalized through reactions of its carboxylic acid group (e.g., esterification, amidation) or through electrophilic aromatic substitution, which is less facile than the derivatization of the amino group.
Caption: Comparative reactivity and derivatization potential.
Conclusion: A Choice Guided by Application
The choice between this compound and 4-Phenoxybenzoic acid will ultimately depend on the specific research or development goal.
4-Phenoxybenzoic acid serves as a valuable and relatively stable building block for applications where the core phenoxybenzoic acid scaffold is desired without the added reactivity of an amino group. Its established use as an intermediate in several synthetic processes makes it a reliable choice for specific synthetic targets.
This compound , on the other hand, represents a more dynamic and versatile starting point for the exploration of new chemical entities with potentially enhanced biological activity. The presence of the amino group provides a key site for derivatization, allowing for the systematic modulation of the molecule's properties in the pursuit of novel therapeutics or functional materials. While direct comparative biological data is currently limited, the fundamental principles of medicinal chemistry suggest that this compound holds significant promise for the development of new and improved bioactive compounds.
References
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PubChem. 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. [Link]
- Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
-
Rupa Health. 3-Phenoxybenzoic Acid. [Link]
-
Total Tox-Burden. 3-Phenoxybenzoic Acid (3PBA). [Link]
-
PubMed Central. A systematic review of human biomonitoring studies of 3-phenoxybenzoic acid, a urinary biomarker pyrethroid insecticide exposure, 1997 to 2019. [Link]
-
DTU Research Database. Pyrethroid exposure biomarker 3-phenoxybenzoic acid (3-PBA) binds to transthyretin and is positively associated with the T3/T4 ratio in pregnant women with thyroid autoimmunity. [Link]
-
PubChem. 4-Phenoxybenzoic acid. [Link]
- Google Patents.
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
- Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
-
Semantic Scholar. New Biological Properties of p-Aminobenzoic Acid. [Link]
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- 2. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 3. 4-PHENOXYBENZOIC ACID | 2215-77-2 [chemicalbook.com]
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- 6. medchemexpress.com [medchemexpress.com]
- 7. chemimpex.com [chemimpex.com]
A Comparative Guide to the Biological Activities of Phenoxybenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Nuances of Phenoxybenzoic Acid Isomers
Phenoxybenzoic acid, a diphenyl ether, exists as three distinct positional isomers: 2-phenoxybenzoic acid (ortho-), 3-phenoxybenzoic acid (meta-), and 4-phenoxybenzoic acid (para-). The spatial arrangement of the phenoxy group in relation to the carboxylic acid moiety profoundly influences the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative analysis of these isomers, delving into their herbicidal, insecticidal, and therapeutic properties, supported by experimental data and detailed protocols. Understanding the structure-activity relationships among these isomers is paramount for the targeted design of novel agrochemicals and therapeutic agents.
Herbicidal Activity: A Tale of Two Mechanisms
The herbicidal potential of phenoxy-containing compounds is well-documented, primarily through the extensive use of phenoxyacetic acid herbicides.[1] These compounds typically function as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of broadleaf weeds.[1] While direct comparative studies on the herbicidal activity of phenoxybenzoic acid isomers are not abundant in publicly available literature, inferences can be drawn from the broader class of phenoxy herbicides and related benzoic acid derivatives.
The position of the phenoxy group is critical in determining the molecule's ability to bind to auxin receptors. For phenoxyacetic acid derivatives, it has been observed that the substitution pattern on the aromatic ring significantly impacts herbicidal efficacy.[2] It is plausible that a similar structure-activity relationship exists for phenoxybenzoic acid isomers.
Hypothesized Herbicidal Activity Ranking:
Based on the principles of auxin mimicry, it is hypothesized that the ortho- and para- isomers may exhibit greater herbicidal activity than the meta- isomer due to a more favorable spatial arrangement for receptor binding. However, experimental validation is crucial.
Insecticidal Activity and Metabolite Significance
The most significant role of a phenoxybenzoic acid isomer in the context of insecticides is that of 3-phenoxybenzoic acid (3-PBA) . It is a primary metabolite of many synthetic pyrethroid insecticides, such as permethrin, cypermethrin, and deltamethrin.[3] As such, 3-PBA is a widely recognized biomarker for human exposure to this class of insecticides.[3][4]
Pyrethroids exert their insecticidal action by targeting the nervous system of insects, causing paralysis and death.[2] While 3-PBA itself is not the primary active insecticidal agent, its formation is a key step in the detoxification of pyrethroids in mammals.[2] The presence of 3-PBA in urine is a reliable indicator of recent pyrethroid exposure.[4]
There is limited evidence to suggest that the ortho- and para-isomers of phenoxybenzoic acid play a significant role in the context of insecticidal activity or as metabolites of common insecticides.
Comparative Therapeutic Potential
The therapeutic landscape of phenoxybenzoic acid isomers is an emerging field of research, with each isomer demonstrating potential in different areas.
1. 3-Phenoxybenzoic Acid (meta-isomer): A Double-Edged Sword
Beyond its role as a biomarker, 3-PBA has been investigated for its own biological effects. Studies have shown that 3-PBA can induce hepatotoxicity by promoting apoptosis in liver cells. Furthermore, there is evidence suggesting that 3-PBA may act as an endocrine disruptor, exhibiting anti-estrogenic activity.[5][6][7] More recent research has also linked 3-PBA to dopaminergic degeneration, raising concerns about its potential role in neurodegenerative diseases like Parkinson's.[8]
Conversely, derivatives of 3-phenoxybenzoic acid have been synthesized and explored for their therapeutic potential, including their use in managing diabetes.
2. 4-Phenoxybenzoic Acid (para-isomer): A Scaffold for Drug Discovery
4-Phenoxybenzoic acid is utilized as a building block in the synthesis of various pharmaceutical compounds.[6][9] Its derivatives have been investigated for anti-inflammatory and analgesic properties.[9] A study on 4-(3,4,5-Trimethoxyphenoxy) benzoic acid, a derivative of the para-isomer, demonstrated significant anti-proliferative and cytotoxic effects on breast cancer cell lines.[10] This suggests that the 4-phenoxybenzoic acid scaffold holds promise for the development of novel anticancer agents.[10]
3. 2-Phenoxybenzoic Acid (ortho-isomer): Niche Applications
The biological activities of 2-phenoxybenzoic acid are the least explored among the three isomers. It has been used as an internal standard in the quantification of pyrethroid metabolites.[10] Additionally, some derivatives of 2-phenoxybenzoic acid have been synthesized and investigated for their potential as anticonvulsant agents.[10]
Table 1: Summary of Comparative Biological Activities of Phenoxybenzoic Acid Isomers
| Isomer | Herbicidal Activity | Insecticidal Relevance | Primary Therapeutic/Toxicological Focus |
| 2-Phenoxybenzoic acid (ortho-) | Hypothesized auxin mimic; limited data | Minor | Anticonvulsant derivatives[10] |
| 3-Phenoxybenzoic Acid (meta-) | Likely weak auxin mimic | Major metabolite of pyrethroids, biomarker of exposure[3][4] | Hepatotoxicity, endocrine disruption, neurodegeneration[5][6][7][8] |
| 4-Phenoxybenzoic Acid (para-) | Hypothesized auxin mimic; limited data | Minor | Anti-inflammatory, analgesic, and anticancer derivatives[9][10] |
Structure-Activity Relationship (SAR) Insights
The differential biological activities of the phenoxybenzoic acid isomers underscore the importance of the substituent position on the benzoic acid ring.
-
Auxin-like Herbicidal Activity: For compounds acting as auxin mimics, the spatial relationship between the carboxylic acid group and the aromatic ring system is critical for receptor binding. The ortho and para positions may allow for a more favorable interaction with the auxin receptor's active site compared to the meta position.
-
Enzyme Inhibition: In the context of therapeutic applications, the isomerism will dictate how the molecule fits into the binding pocket of a target enzyme. For instance, the antiplasmodial activity of phenoxybenzamides showed that the para-substituted analogue had significantly higher activity than the meta-substituted one, highlighting the sensitivity of the biological target to the substituent's location.[1]
-
Metabolic Stability: The position of the phenoxy group can influence the metabolic fate of the molecule, affecting its bioavailability and duration of action.
Experimental Protocols
To facilitate further research and comparative analysis, the following are detailed, step-by-step methodologies for assessing the key biological activities discussed.
Protocol 1: Comparative Herbicidal Activity Assessment (Seedling Growth Inhibition Assay)
This protocol is designed to compare the pre-emergent herbicidal effects of the phenoxybenzoic acid isomers on a model broadleaf plant, such as Arabidopsis thaliana.
1. Preparation of Test Solutions: a. Prepare stock solutions (e.g., 10 mM) of 2-phenoxybenzoic acid, 3-phenoxybenzoic acid, and 4-phenoxybenzoic acid in a suitable solvent (e.g., DMSO). b. Create a dilution series for each isomer (e.g., 1 µM, 10 µM, 100 µM, 1 mM) in sterile water or a minimal plant growth medium. Include a solvent control.
2. Seed Sterilization and Plating: a. Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 10% bleach solution with 0.1% Triton X-100. b. Rinse the seeds thoroughly with sterile water (5 times). c. Suspend the seeds in a 0.1% sterile agar solution. d. Plate the seeds on square petri dishes containing a solidified plant growth medium (e.g., Murashige and Skoog) supplemented with the different concentrations of the phenoxybenzoic acid isomers.
3. Incubation and Data Collection: a. Stratify the seeds by incubating the plates at 4°C for 48 hours in the dark. b. Transfer the plates to a growth chamber with a controlled light/dark cycle (e.g., 16h light/8h dark) and temperature (e.g., 22°C). c. After a set period (e.g., 7-10 days), measure the primary root length and the number of lateral roots for at least 20 seedlings per treatment group. d. Calculate the percentage of growth inhibition relative to the solvent control.
4. Data Analysis: a. Determine the IC50 (half-maximal inhibitory concentration) value for each isomer for root growth inhibition using a dose-response curve analysis.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol compares the cytotoxic effects of the phenoxybenzoic acid isomers on a human cancer cell line (e.g., MCF-7 for breast cancer).[11][12]
1. Cell Culture and Seeding: a. Culture MCF-7 cells in an appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2. b. Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.
2. Isomer Treatment: a. Prepare a dilution series of each phenoxybenzoic acid isomer in the cell culture medium. b. Replace the medium in the wells with the medium containing the different concentrations of the isomers. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). c. Incubate the plates for a specified period (e.g., 48 or 72 hours).
3. MTT Assay: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. b. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent). c. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Determine the IC50 value for each isomer.
Protocol 3: Enzyme Inhibition Assay (e.g., Tyrosinase Inhibition)
This protocol can be adapted to assess the inhibitory effects of the isomers on a specific enzyme, such as tyrosinase, which is involved in melanin production.[13]
1. Reagent Preparation: a. Prepare a solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8). b. Prepare a solution of the substrate, L-DOPA, in the same buffer. c. Prepare stock solutions and a dilution series of the phenoxybenzoic acid isomers.
2. Assay Procedure: a. In a 96-well plate, add the buffer, the enzyme solution, and the different concentrations of the isomer solutions. b. Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C). c. Initiate the reaction by adding the L-DOPA solution to all wells. d. Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.
3. Data Analysis: a. Calculate the initial reaction velocity for each concentration of the inhibitor. b. Determine the percentage of inhibition and calculate the IC50 value for each isomer. c. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[14]
Visualizing Key Concepts
Caption: A generalized workflow for the comparative analysis of phenoxybenzoic acid isomers.
Caption: Metabolic pathway of pyrethroid insecticides leading to 3-phenoxybenzoic acid.
Conclusion and Future Directions
This guide highlights the distinct biological profiles of the three phenoxybenzoic acid isomers. While 3-phenoxybenzoic acid is well-characterized as a pyrethroid metabolite with associated toxicological concerns, the ortho- and para-isomers present intriguing possibilities for the development of novel herbicides and therapeutic agents. The structure-activity relationships, though not fully elucidated for this specific class of compounds, clearly indicate that the positional isomerism is a critical determinant of biological function.
Future research should focus on direct, head-to-head comparative studies of these isomers across a range of biological assays. Such studies will provide the quantitative data needed to build more precise SAR models and guide the rational design of next-generation agrochemicals and pharmaceuticals.
References
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3-Phenoxybenzoic Acid (3PBA) Test | Take Control Of Your Health With Superpower. (n.d.). Superpower. Retrieved January 29, 2026, from [Link]
-
Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]
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3-Phenoxybenzoic Acid - Rupa Health. (n.d.). Rupa Health. Retrieved January 29, 2026, from [Link]
-
Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. (2023, July 26). Encyclopedia.pub. Retrieved January 29, 2026, from [Link]
-
Synthetic pyrethroids common metabolite 3-phenoxybenzoic acid induces caspase-3 and Bcl-2 mediated apoptosis in human hepatocyte cells. (n.d.). Taylor & Francis Online. Retrieved January 29, 2026, from [Link]
-
The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats. (2010, January 12). National Institutes of Health. Retrieved January 29, 2026, from [Link]
-
An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. (2024, June 24). National Institutes of Health. Retrieved January 29, 2026, from [Link]
-
Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. (2015, August 1). National Institutes of Health. Retrieved January 29, 2026, from [Link]
-
3-Phenoxybenzoic acid (PBA) (Compound). (n.d.). Exposome-Explorer. Retrieved January 29, 2026, from [Link]
-
Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides. (n.d.). Semantic Scholar. Retrieved January 29, 2026, from [Link]
-
THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. (2024, March 28). DergiPark. Retrieved January 29, 2026, from [Link]
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Pyrethroid and their metabolite, 3-phenoxybenzoic acid showed similar (anti)estrogenic activity in human and rat estrogen receptor α-mediated reporter gene assays. (2013, December 7). National Institutes of Health. Retrieved January 29, 2026, from [Link]
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4-Phenoxybenzoic acid | C13H10O3 | CID 75182. (n.d.). PubChem @ NIH. Retrieved January 29, 2026, from [Link]
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The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration. (2022, September 10). National Institutes of Health. Retrieved January 29, 2026, from [Link]
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Tyrosinase Inhibition Kinetics of Anisic Acid. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
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104-106 Research Article Synthesis and Herbicidal Activity of 2-(4. (n.d.). JOCPR. Retrieved January 29, 2026, from [Link]
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A Comparative Guide to High-Performance Polymers: Benchmarking Polymers from 3-Amino-4-phenoxybenzoic Acid
For researchers, scientists, and professionals in drug development, the selection of high-performance polymers is a critical decision dictated by the demanding requirements of advanced applications. This guide provides a comprehensive performance comparison of hypothetical polymers derived from 3-amino-4-phenoxybenzoic acid against established, commercially available high-performance polyamides and polyimides.
The introduction of a phenoxy group in the meta-position to the amine and para to the carboxylic acid in the this compound monomer is anticipated to impart a unique combination of properties. The ether linkage is expected to enhance solubility and processability, while the aromatic backbone ensures high thermal and mechanical stability. This guide will delve into these expected properties, supported by experimental data from analogous polymer systems, and benchmark them against industry-standard materials.
The Promise of this compound-Based Polymers
Polymers synthesized from this compound are expected to be a novel class of aromatic polyamides or poly(ether-amide)s. The molecular structure suggests a balance between rigidity and flexibility. The amide linkages contribute to high strength and thermal stability through hydrogen bonding, while the phenoxy side group can disrupt chain packing, potentially leading to improved solubility in organic solvents—a common challenge with aromatic polyamides.[1]
Performance Benchmarking: A Comparative Analysis
To provide a clear perspective on the potential of polymers from this compound, we will compare their expected performance metrics with two classes of commercially available high-performance polymers: aromatic polyamides (e.g., Nomex®) and polyimides (e.g., Kapton®).
Table 1: Comparative Performance of High-Performance Polymers
| Property | Polymers from this compound (Predicted) | Aromatic Polyamides (e.g., Nomex®) | Aromatic Polyimides (e.g., Kapton®) |
| Thermal Stability (TGA, 10% weight loss) | > 450°C[2] | ~400-500°C | > 500°C[3] |
| Glass Transition Temperature (Tg) | 200 - 270°C[2] | ~270°C | > 360°C |
| Tensile Strength | 77 - 92 MPa[4] | ~75-100 MPa | > 170 MPa[5] |
| Tensile Modulus | 1.5 - 2.5 GPa[4] | ~2.0-3.0 GPa | ~3.0-5.0 GPa |
| Solubility | Good in polar aprotic solvents (e.g., NMP, DMAc)[6] | Generally poor, soluble in strong acids | Generally insoluble[3] |
| Processability | Solution casting, potential for melt processing | Difficult to process, typically by solution spinning | Processed from poly(amic acid) precursor |
Note: The properties for polymers from this compound are predicted based on data from aromatic polyamides with similar phenoxy ether linkages.
In-Depth Analysis of Key Performance Attributes
Thermal Stability
Aromatic polyamides and polyimides are renowned for their exceptional thermal stability.[1] Polymers derived from this compound are expected to exhibit high decomposition temperatures, likely exceeding 450°C, which is comparable to many commercial aromatic polyamides. This high thermal resistance is attributed to the aromatic backbone and strong intermolecular amide linkages.
Mechanical Properties
The predicted tensile strength and modulus of polymers from this compound suggest they would be strong and rigid materials, suitable for applications requiring good mechanical integrity.[4] While their predicted strength may not reach the exceptional levels of polyimides like Kapton®, they would offer a significant improvement over many engineering plastics.[5]
Solubility and Processability
A key advantage of incorporating phenoxy groups is the anticipated improvement in solubility.[1] Unlike many aromatic polyamides that are only soluble in harsh solvents like concentrated sulfuric acid, polymers from this compound are expected to dissolve in more common polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylacetamide (DMAc).[6] This enhanced solubility is crucial for processing, enabling the formation of films and coatings through solution casting.
Experimental Protocols for Polymer Characterization
To validate the predicted performance of novel polymers, a series of standardized experimental protocols are essential.
Polymer Synthesis: Direct Polycondensation
A common method for synthesizing aromatic polyamides is direct polycondensation.[7]
Workflow for Direct Polycondensation:
Caption: Workflow for TGA and DSC analysis of polymers.
Mechanical Testing: Tensile Properties
Tensile testing of polymer films provides crucial information about their strength, stiffness, and ductility.
Procedure for Tensile Testing:
-
Prepare thin films of the polymer by solution casting.
-
Cut dumbbell-shaped specimens according to ASTM D638 standard.
-
Measure the thickness and width of the gauge section of each specimen.
-
Conduct the test using a universal testing machine at a constant crosshead speed.
-
Record the load and elongation until the specimen fractures.
-
Calculate tensile strength, tensile modulus, and elongation at break from the stress-strain curve.
Conclusion
While direct experimental data for polymers derived from this compound is not yet available, a thorough analysis of analogous structures provides a strong indication of their potential as high-performance materials. The unique combination of an aromatic backbone, amide linkages, and a flexible phenoxy side group is expected to yield polymers with an attractive balance of high thermal stability, good mechanical properties, and, most notably, enhanced solubility and processability compared to traditional aromatic polyamides. This positions them as promising candidates for applications in advanced electronics, aerospace, and biomedical fields where a combination of performance and processability is paramount. Further research and experimental validation are warranted to fully elucidate the performance profile of this intriguing class of polymers.
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Progress in Aromatic Polyimide Films for Electronic Applications: Preparation, Structure and Properties. MDPI.
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Functional Aromatic Polyamides. MDPI.
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Performance Properties of Polyetherimide: A Review. International Journal of Engineering Research & Technology (IJERT).
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Polyamides: Diverse Materials for Demanding Applications. Ocean Chemical.
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High Performance Polyamides Market - Size & Share. Mordor Intelligence.
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Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Wiley Online Library.
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The Basics of Polyimide|An Explanation of how it is Used | Product Lineup. Toray Electronics and Information Materials.
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Synthesis and properties of novel soluble aromatic polyamides containing 4-aryl-2,6-diphenylpyridine moieties and pendant fluorinated phenoxy groups. ResearchGate.
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Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane. ResearchGate.
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Polyamides and precursors. BASF - Chemicals.
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High-Performance Polymer Blends: Manufacturing of Polyetherimide (PEI)–Polycarbonate (PC)-Based Filaments for 3D Printing. MDPI.
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Polyimide (PI) - Uses, Structure, Properties & Applications. SpecialChem.
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High Performance Polymers. Evonik.
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Polyamides: synthesis and properties. Greenchemicals.
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Chapter 10. Aromatic Polyimides and High-Temperature Resistant Polymers. ResearchGate.
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STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. Rasayan Journal of Chemistry.
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What Is Polyetherimide (PEI)?. YouTube.
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Novel Modified Aromatic Polyamides and Polyimides Derived from a Diphenyl Ether-Based Diamine Containing Laterally-Attached Phenoxy Phenylene Groups. Scientific.Net.
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Ducoya G Series - High-Performance Polyimide Polymers. Duvelco Ltd.
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High Performance Materials —— Polyimide. Label Knowledge.
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Synthesis and properties of novel polyamides based on a benzonorbornane dietheramine. Nature.
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FOCUS ON POLYIMIDES. Zeus.
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Synthesis and characterization of soluble and heat-resistant aromatic polyamides derived from diamine; N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide and various aromatic diacids. Taylor & Francis Online.
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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 3-Amino-4-phenoxybenzoic Acid
For researchers and professionals in drug discovery and development, the unambiguous confirmation of a synthesized compound's purity is not merely a quality control step; it is the foundation upon which reliable, reproducible, and meaningful data are built. The presence of unreacted starting materials, by-products, or residual solvents can drastically alter a compound's biological activity, pharmacokinetic properties, and toxicity profile.
This guide provides an in-depth, field-proven workflow for confirming the purity of synthesized 3-Amino-4-phenoxybenzoic acid. We will move beyond a simple checklist of techniques, instead focusing on building a self-validating analytical cascade. This approach, which integrates orthogonal methods, provides the highest degree of confidence in the final product's identity and purity, ensuring that subsequent research is built on a solid chemical foundation.
Chapter 1: The Synthetic Context & Potential Impurities
To effectively hunt for impurities, we must first understand where they might originate. A common and efficient route to this compound is the reduction of its nitro-precursor, 3-nitro-4-phenoxybenzoic acid.
This synthetic pathway immediately suggests two primary potential impurities:
-
Unreacted Starting Material: 3-nitro-4-phenoxybenzoic acid.
-
Side-Products: Arising from incomplete reduction or side reactions involving the functional groups.
Our analytical strategy must therefore be designed not only to quantify the main product but also to resolve and identify these likely contaminants.
Chapter 2: The Analytical Cascade: An Integrated Workflow
We advocate for a tiered approach, beginning with rapid, simple techniques for an initial assessment and progressing to more sophisticated, information-rich methods for definitive confirmation and quantification.
Caption: Integrated workflow for purity confirmation of synthesized compounds.
Part 1: Initial Assessment with Melting Point Analysis
Expertise & Experience: Melting point is a classic, yet powerful, first-pass indicator of purity. A pure crystalline solid will have a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, typically causing the melting point to become depressed and broaden over a wider range. This provides a rapid, low-cost method to flag samples that may have significant contamination.
Experimental Protocol: Melting Point Determination
-
Ensure the synthesized this compound is completely dry, as residual solvent will also depress the melting point.
-
Load a small amount of the crystalline sample into a capillary tube, ensuring tight packing to a height of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
| Observation | Interpretation |
| Sharp Melting Range (e.g., 1-2 °C) | High likelihood of purity. |
| Broad/Depressed Melting Range (> 3 °C) | Suggests the presence of impurities. |
Part 2: Definitive Quantification by High-Performance Liquid Chromatography (HPLC)
Trustworthiness: While melting point is indicative, it is not quantitative. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of non-volatile organic compounds. By separating the components of a mixture, we can calculate the purity of the target compound as a percentage of the total detected analytes (Area % method).
Causality Behind Method Design: We select an RP-HPLC method because this compound is a polar molecule containing both acidic (carboxylic acid) and basic (amine) functional groups. A C18 column provides a non-polar stationary phase that will retain the compound, while a polar mobile phase (a mixture of acetonitrile and an aqueous buffer) will elute it. The buffer is critical to control the ionization state of the acidic and basic groups, ensuring a sharp, symmetrical peak shape. UV detection is ideal as the aromatic rings provide strong chromophores.
Experimental Protocol: RP-HPLC Analysis
| Parameter | Value | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard, reliable system. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Industry-standard for resolving small molecules. |
| Mobile Phase | A: 0.02 M Phosphate Buffer (pH 3.0) B: Acetonitrile | The acidic pH ensures the carboxylic acid is protonated and the amine is protonated, leading to consistent retention. |
| Gradient | 70% A / 30% B, isocratic | A simple starting point; can be optimized if impurities co-elute. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | Wavelength at which the aromatic system strongly absorbs. |
| Injection Vol. | 10 µL | Standard volume. |
| Sample Prep. | Accurately weigh ~5 mg of sample and dissolve in 10 mL of 50:50 Acetonitrile:Water. | Ensures complete dissolution. |
Comparative Data: Expected HPLC Results
| Compound | Expected Retention Time (min) | Rationale for Elution Order |
| This compound (Product) | ~4.5 | The primary analyte, with moderate polarity. |
| 3-Nitro-4-phenoxybenzoic acid (Impurity) | ~5.8 | The nitro group is less polar than the amino group, leading to stronger retention on the C18 column and a later elution time. |
| Phenol (Potential Impurity) | ~3.2 | More polar than the benzoic acid derivatives, leading to weaker retention and earlier elution. |
Purity Calculation: Purity (%) = (Area of Product Peak / Sum of Areas of All Peaks) x 100
Part 3: Unambiguous Structural Verification
Authoritative Grounding: A single peak in HPLC with the correct retention time is strong evidence, but it is not definitive proof of identity. We must employ spectroscopic techniques to confirm that the peak we are quantifying is, in fact, this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides a fingerprint of the molecule's carbon-hydrogen framework. For our target compound, we expect specific signals in both the ¹H and ¹³C NMR spectra that are distinct from potential impurities.[1][2]
Experimental Protocol: NMR Sample Preparation
-
Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is an excellent choice as it will solubilize the polar compound and its acidic and amine protons will be observable.
-
Transfer the solution to a clean NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
Comparative Data: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| ¹H NMR Assignment | Predicted Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~12.5 | broad singlet | 1H |
| Aromatic Protons | ~6.8 - 7.8 | multiplet | 8H |
| Amine (-NH₂) | ~5.3 | broad singlet | 2H |
| ¹³C NMR Assignment | Predicted Shift (ppm) |
| Carboxylic Carbonyl (-C OOH) | ~168 |
| Aromatic Carbons | ~114 - 155 |
Trustworthiness through Causality: The key verification lies in comparing the product spectrum to that of the starting material. The reduction of the nitro group to an amine causes a significant upfield (lower ppm) shift for the protons and carbons on that aromatic ring due to the electron-donating nature of the amine versus the electron-withdrawing nitro group. The appearance of the -NH₂ proton signal and the disappearance of the characteristic deshielded aromatic signals of the nitro-compound confirm the conversion.
B. Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, offering a final, definitive piece of the identity puzzle. When coupled with HPLC (LC-MS), it can provide molecular weight information for the main peak and any impurity peaks simultaneously.
Expected Result:
-
Calculated Molecular Weight: C₁₃H₁₁NO₃ = 229.23 g/mol
-
Expected Ion (ESI+): [M+H]⁺ = 230.24 m/z
A high-resolution mass spectrometer (HRMS) can confirm this mass to within a few parts per million (ppm), providing an unambiguous elemental formula and ruling out other potential structures.
Conclusion
Confirming the purity of a synthesized compound like this compound is a multi-step, evidence-based process. A single technique is never sufficient. By employing an integrated workflow—using melting point for a rapid initial check, HPLC for accurate quantification, and NMR/MS for definitive structural confirmation—we create a self-validating system. This rigorous approach ensures that the material proceeding to further biological or developmental studies is of the highest possible quality and integrity, a non-negotiable standard in the scientific community.
References
- Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
-
Publisso . Method for the determination of aromatic amines in workplace air using gas chromatography. Available from: [Link]
-
Agilent Technologies . Agilent Biocolumns Application Compendium - Amino Acid Analysis. Available from: [Link]
-
Royal Society of Chemistry . Supporting information for related aminobenzoic acid NMR. Available from: [Link]
-
Lewandowski, W., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 345-352. Available from: [Link]
-
Agilent Technologies . Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Available from: [Link]
Sources
Comparative Spectroscopic Profiling of Amino-Phenoxybenzoic Acid Isomers
The following guide provides a comparative spectroscopic analysis of amino-phenoxybenzoic acid isomers, specifically focusing on 2-(2-aminophenoxy)benzoic acid (Ortho-isomer) and 2-(4-aminophenoxy)benzoic acid (Para-isomer).
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Polymer Scientists
Executive Summary: The Structural Divergence
Amino-phenoxybenzoic acids serve as critical intermediates in the synthesis of acridones (antiviral/anticancer scaffolds) and high-performance polyimides.[1] While they share the same molecular formula, the positional isomerism of the amino group—either ortho or para relative to the ether linkage—dictates their spectroscopic signature and chemical reactivity.
This guide objectively compares the spectroscopic behaviors of:
-
Compound A (Ortho): 2-(2-aminophenoxy)benzoic acid.[1]
-
Compound B (Para): 2-(4-aminophenoxy)benzoic acid.[1]
Key Finding: The ortho-isomer exhibits distinct intramolecular hydrogen bonding and a unique propensity for cyclodehydration into acridone, features that are spectroscopically silent or absent in the para-isomer.[1]
Chemical Structure & Isomerism
Understanding the spatial arrangement is prerequisite to interpreting the spectra.[1]
Figure 1: Structural divergence between ortho- and para-isomers affecting molecular interactions.
Comparative Spectroscopic Analysis
FT-IR Spectroscopy: The Hydrogen Bonding Signature
The Infrared spectrum provides the most immediate evidence of structural differences, particularly in the N-H and C=O stretching regions.[1]
| Functional Group | Vibration Mode | Ortho-Isomer (Compound A) | Para-Isomer (Compound B) | Mechanistic Explanation |
| Amino (–NH₂) | ν(N-H) Stretch | 3350–3420 cm⁻¹ (Sharp/Split) | 3300–3450 cm⁻¹ (Broad) | The ortho amino group is sterically hindered and may form weak intramolecular H-bonds with the ether oxygen, sharpening the band.[1] The para isomer engages in extensive intermolecular H-bonding network, broadening the peak.[1] |
| Carboxyl (–COOH) | ν(C=O) Stretch | 1680–1690 cm⁻¹ | 1690–1705 cm⁻¹ | Intramolecular H-bonding in the ortho isomer (involving the COOH) can slightly weaken the C=O bond, shifting it to a lower wavenumber compared to the para isomer. |
| Ether (C–O–C) | ν(C-O) Asym | 1230–1250 cm⁻¹ | 1240–1260 cm⁻¹ | The electronic environment of the ether linkage is perturbed by the inductive effect of the ortho-amino group, causing a slight redshift. |
Diagnostic Insight: Look for the "sharpness" of the N-H doublet in the Ortho-isomer versus the "broadness" in the Para-isomer.
¹H NMR Spectroscopy: Shielding & Deshielding
Nuclear Magnetic Resonance reveals the electronic environment of the protons.[1] The ether oxygen is a strong electron donor (mesomeric effect), but its influence decays with distance.[1]
Solvent: DMSO-d₆ (Reference: TMS at 0.00 ppm)
| Proton Group | Position | Ortho-Isomer (δ ppm) | Para-Isomer (δ ppm) | Causality |
| –COOH | Acidic H | 12.5 – 13.0 (Broad Singlet) | 12.5 – 13.0 (Broad Singlet) | Both isomers exhibit typical carboxylic acid deshielding.[1] Little variation expected. |
| –NH₂ | Amino H | 4.8 – 5.2 | 5.5 – 6.0 | The para-amino protons are more exposed to intermolecular interactions and solvent exchange, often appearing slightly downfield and broader.[1] |
| Phenoxy Ring | H-3' (Ortho to NH2) | 6.6 – 6.8 (Doublet) | 6.5 – 6.7 (Doublet) | Protons ortho to the amino group are shielded by the lone pair of nitrogen. |
| Benzoic Ring | H-3 (Ortho to Ether) | 6.9 – 7.1 | 6.9 – 7.1 | The shielding effect of the ether oxygen is consistent across both isomers for the benzoic acid ring protons. |
Critical Distinction: In the Ortho-isomer , the protons of the phenoxy ring often show a more complex splitting pattern (ABCD system) due to the lack of symmetry. The Para-isomer typically displays a cleaner AA'BB' system for the phenoxy ring protons.[1]
UV-Vis & Fluorescence: Conjugation Effects[1]
-
Ortho-Isomer: The proximity of the amino group to the ether linkage can induce a "twisted" conformation due to steric repulsion, potentially reducing effective conjugation (hypsochromic shift / Blue shift).
-
Para-Isomer: The linear arrangement allows for better planarization and extended conjugation across the phenoxy system, typically resulting in a higher
(bathochromic shift / Red shift) and higher fluorescence quantum yield.[1]
Functional Application: Cyclization Workflow
The most significant chemical difference revealed by these spectroscopic properties is the reactivity of the ortho-isomer.
Figure 2: Divergent reaction pathways based on isomeric structure.
Experimental Protocols
General Synthesis (Ullmann Coupling)[1]
-
Reagents: 2-Chlorobenzoic acid (1.0 eq), Aminophenol (Ortho or Para isomer, 1.1 eq), Potassium Carbonate (2.5 eq), Copper powder (catalytic).
-
Solvent: DMF or Isoamyl alcohol.[1]
-
Procedure:
-
Reflux mixture at 130°C for 4-6 hours under nitrogen.
-
Purification: The reaction mixture is poured into acidified water (pH 3-4). The precipitate is filtered.[1][2]
-
Differentiation: The ortho-isomer product may require recrystallization from ethanol, while the para-isomer often precipitates with higher purity due to its lower solubility.[1]
-
Spectroscopic Preparation[1]
-
FT-IR: Prepare KBr pellets (1 mg sample : 100 mg KBr). Ensure the sample is essentially dry to avoid O-H interference from water in the 3400 cm⁻¹ region.[1]
-
NMR: Dissolve ~10 mg of sample in 0.6 mL DMSO-d₆. Use a high-quality NMR tube to prevent shimming errors.[1]
-
UV-Vis: Prepare 10⁻⁵ M solutions in Methanol. Perform a baseline correction with pure solvent before scanning 200–600 nm.[1]
References
-
BenchChem. (2025).[1][3] A Comparative Spectroscopic Analysis of 2-Hydroxymethyl Benzoic Acid and Its Isomers. Link[1]
-
Samsonowicz, M., et al. (2005).[1] Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure. Link
-
Organic Chemistry Data. (2025). 1H NMR Chemical Shifts and Coupling Constants. Link
-
ChemicalBook. (2025).[1][4][5] 2-(4-Hydroxyphenylazo)benzoic acid NMR Spectrum. Link
-
Thermo Fisher Scientific. Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Link
Sources
Strategic Evaluation: 3-Amino-4-phenoxybenzoic Acid as a High-Value Scaffold in Medicinal Chemistry
Topic: Assessing the Novelty of 3-Amino-4-phenoxybenzoic Acid Properties Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound represents a specialized structural motif bridging the gap between simple aminobenzoic acids and complex diphenyl ether pharmacophores.[1] Unlike its commoditized analogs (e.g., 3-amino-4-hydroxybenzoic acid or 4-phenoxybenzoic acid), this scaffold offers a unique combination of a nucleophilic aniline handle and a lipophilic phenoxy "tail" in a specific ortho orientation.[1] This guide assesses its novelty as a building block for Type II kinase inhibitors and peptidomimetics, providing a validated synthesis route and comparative performance data against standard alternatives.[1]
Chemical Identity & Structural Novelty[1][2]
The novelty of this compound lies in its electronic and steric environment .[1] While 4-phenoxybenzoic acid is a standard reagent, the introduction of an amino group at the 3-position creates a "privileged structure" capable of intramolecular hydrogen bonding or specific cyclization modes (e.g., to quinazolines or benzimidazoles) that are inaccessible to the parent compound.
Structural Comparison
-
Target: This compound
-
Comparator A: 3-Amino-4-hydroxybenzoic acid (3,4-AHBA) [1][2]
-
Limitation: High polarity; primarily used for PBO (polybenzoxazole) polymers; requires protection of -OH during many syntheses.[1]
-
-
Comparator B: 3-Amino-4-methoxybenzoic acid [1]
-
Limitation: The methoxy group is sterically small and metabolically labile (O-demethylation), whereas the phenoxy group is bulky and metabolically stable.[1]
-
Comparative Performance Analysis
The following data contrasts the physicochemical profile of the target against its closest analogs.
Table 1: Physicochemical & Functional Comparison
| Feature | This compound | 3-Amino-4-hydroxybenzoic acid | 3-Amino-4-methoxybenzoic acid |
| LogP (Predicted) | ~3.1 (High Lipophilicity) | ~0.6 (Hydrophilic) | ~1.2 (Moderate) |
| Solubility (DCM/EtOAc) | Excellent | Poor (Requires polar solvents) | Good |
| Metabolic Stability | High (Diphenyl ether stability) | Low (Phase II conjugation) | Moderate (O-demethylation risk) |
| Cyclization Potential | Forms N-aryl benzimidazoles / Quinazolines | Forms Benzoxazoles | Forms Quinazolines |
| Primary Application | Kinase Inhibitor Scaffolds (Hydrophobic Pocket) | High-Performance Polymers (PBO) | Azo Dyes / Basic Pharma Intermediates |
Analyst Insight: The high LogP of the phenoxy derivative makes it superior for targeting deep hydrophobic pockets in enzymes (e.g., the "back pocket" of kinases like BTK or VEGFR), whereas the hydroxy analog is restricted to surface interactions or polymer chemistry.
Experimental Protocol: Synthesis & Validation
To ensure scientific integrity, we present a self-validating synthesis route. This protocol avoids the use of unstable acid chlorides, favoring a robust SNAr followed by reduction.[1]
Workflow Diagram: Synthesis Pathway
Caption: Two-step synthesis via nucleophilic aromatic substitution and nitro-reduction.
Step-by-Step Protocol
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Reagents: Dissolve 4-chloro-3-nitrobenzoic acid (1.0 eq) and phenol (1.2 eq) in DMF.
-
Base: Add Potassium Carbonate (K2CO3, 2.5 eq).
-
Reaction: Heat to 140-160°C for 6-8 hours. Monitor by TLC (mobile phase 1:1 Hexane/EtOAc).
-
Workup: Pour into ice water; acidify with 1M HCl to pH 3. The intermediate, 3-nitro-4-phenoxybenzoic acid , will precipitate as a yellow solid.
-
Validation: 1H NMR should show the disappearance of the Cl-adjacent doublet and appearance of phenoxy aromatic signals (6.8–7.5 ppm).[1]
Step 2: Nitro Reduction
-
Reagents: Suspend the nitro intermediate in Ethanol/Water (3:1).
-
Catalyst: Add Iron powder (5.0 eq) and Ammonium Chloride (0.5 eq).
-
Reaction: Reflux for 2 hours. The yellow color should fade to a pale beige.[1]
-
Purification: Filter hot through Celite to remove iron. Concentrate filtrate.[1] Recrystallize from Ethanol.[1]
-
Final Validation:
Application Case Study: Kinase Inhibitor Design
In modern drug discovery, this scaffold is particularly relevant for Type II Kinase Inhibitors .[1] These inhibitors bind to the inactive conformation of the kinase (DFG-out).[1]
Mechanism of Action: The carboxylic acid moiety can form hydrogen bonds with the hinge region or solvent-front residues, while the phenoxy group extends into the hydrophobic allosteric pocket created by the movement of the activation loop.
-
Advantage over 3-Amino-4-methoxybenzoic acid: The phenoxy group is bulky.[1] In the "Gatekeeper" residue context, a methoxy group might be too small to achieve selectivity, leading to off-target effects. The phenoxy group provides steric occlusion, improving selectivity for kinases with larger back pockets.[1]
References
-
Biosynth. (n.d.).[1] 3-Amino-4-nitrobenzoic acid properties and enzyme inhibition.[1][3] Retrieved from [1]
-
PubChem. (2025).[1][4] 3-Amino-4-propoxybenzoic acid: Chemical and Physical Properties. National Library of Medicine.[1] Retrieved from
-
CymitQuimica. (n.d.).[1][5] 4-Phenoxybenzoic acid - CAS 2215-77-2.[1][6] Retrieved from
-
Google Patents. (2016).[1] Preparation method of 3-amino-4-methoxybenzaniline (CN105753731A).[1] Retrieved from
-
PubChem. (2025).[1][4] 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid (Bumetanide Impurity).[1] National Library of Medicine.[1] Retrieved from
Sources
- 1. 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | C13H12N2O5S | CID 119927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. 3-Amino-4-propoxybenzoic acid | C10H13NO3 | CID 108807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CAS 2215-77-2: 4-Phenoxybenzoic acid | CymitQuimica [cymitquimica.com]
Safety Operating Guide
3-Amino-4-phenoxybenzoic Acid: Proper Disposal & Handling Guide
[1][2]
Executive Summary & Chemical Identity
3-Amino-4-phenoxybenzoic acid (CAS: 39150-48-2 / 28328-54-3 varies by salt/isomer) is a bifunctional aromatic intermediate often used in the synthesis of loop diuretics (e.g., Bumetanide) and other pharmaceutical scaffolds.[1][2][3]
Effective disposal requires understanding its dual nature: it possesses both a basic primary amine and an acidic carboxyl group. This amphoteric character dictates specific segregation protocols to prevent accidental mobilization or toxic by-product formation (e.g., nitrosamines) in waste streams.[2]
Physicochemical Profile
| Property | Data | Relevance to Disposal |
| Form | Solid (Crystalline Powder) | Dust generation hazard during transfer.[1][2] |
| Solubility | Low in water; Soluble in organic solvents (DMSO, Methanol) | Aquatic toxicity potential; requires solvent waste stream if dissolved.[1][2] |
| Functional Groups | Primary Amine (-NH₂), Carboxylic Acid (-COOH), Ether Linkage | Amine: Incompatible with nitrosating agents.Acid: May mobilize metals in mixed waste.[1][2] |
| Acidity (pKa) | ~4.0 (Carboxyl), ~3.0 (Anilinium) | Buffering capacity affects pH of aqueous waste streams.[1][2] |
Hazard Assessment (The "Why")
Before disposal, you must validate the hazard profile. While not typically P-listed (acutely toxic) under US EPA RCRA regulations, it is treated as a Hazardous Chemical Waste due to skin/eye irritation and potential aquatic toxicity common to phenoxy-aniline derivatives.[1][2]
GHS Classification & Signal Word: WARNING[4][5][6][7][8]
-
H412: Harmful to aquatic life with long-lasting effects (Classified by analogy to 3-phenoxybenzoic acid).[1]
Expert Insight: The presence of the phenoxy ether linkage increases lipophilicity compared to simple aminobenzoic acids. This increases its potential for bioaccumulation in aquatic environments, making drain disposal strictly prohibited regardless of concentration.[2]
Pre-Disposal Segregation Protocol
Proper segregation is the primary defense against laboratory accidents.
Incompatibility Matrix
-
Strong Oxidizers: (e.g., Peroxides, Permanganates).[2] Risk: Fire/Explosion. The amine group is easily oxidized.
-
Nitrosating Agents: (e.g., Nitrites, Nitrous Acid).[2] Risk: Formation of carcinogenic nitrosamines. CRITICAL: Never dispose of this compound in the same waste container as sodium nitrite or nitrate reagents.
-
Acid Chlorides/Anhydrides: Risk: Exothermic acylation reactions releasing HCl fumes.
Disposal Workflow (The "How")
The following workflow delineates the decision logic for solid vs. liquid waste streams.
Operational Decision Matrix
Figure 1: Decision logic for segregating solid and liquid waste streams to ensure regulatory compliance and safety.
Detailed Procedures
A. Solid Waste (Pure Compound or Spill Cleanup)
-
Containment: Use a high-density polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk for solids.
-
Bagging: If the waste is in a fiber drum (bulk), use a double-liner (minimum 6 mil thickness) to prevent fine powder leakage.
-
Labeling: Clearly mark as "Hazardous Waste - Solid." List the full chemical name. Do not use abbreviations like "3-APB."
-
Disposal Method: The preferred method is Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[2] This ensures complete destruction of the aromatic ring system.
B. Liquid Waste (Solutions/Mother Liquors)
-
Categorization: Segregate based on the solvent carrier (Halogenated vs. Non-Halogenated).
-
pH Check: If the solution is aqueous, check pH.
-
If Acidic (< pH 2): Do not mix with Cyanide or Sulfide waste streams (risk of HCN/H2S gas).
-
If Basic (> pH 12.5): Ensure compatibility with the container material (avoid aluminum for high pH).
-
-
Precipitation Risk: If mixing aqueous waste with organic solvents, ensure the compound does not precipitate and form a "sludge" at the bottom of the drum, which can clog pumping systems at the disposal facility.[2]
Emergency Procedures: Spills
Because this compound is a solid irritant, dust control is the priority during a spill.[2]
-
PPE: Wear nitrile gloves, safety goggles, and an N95 (or P100) particulate respirator.[2]
-
Containment: Do not dry sweep. Dry sweeping generates dust aerosols.
-
Neutralization/Cleanup:
-
Cover the spill with a wet paper towel or an inert absorbent (vermiculite) dampened with water to suppress dust.
-
If a large amount is spilled, you may treat the surface with a mild soda ash (Sodium Carbonate) solution to neutralize the carboxylic acid moiety, facilitating easier cleaning, though simple physical removal is usually sufficient.[2]
-
-
Waste Transfer: Scoop the wet absorbent into a hazardous waste bag/container. Label as "Spill Debris: this compound."[1][2]
Regulatory Framework (US & EU)
Compliance is not optional.[4][7][8][9][10][11][12] This guidance aligns with federal standards, but local facility codes always take precedence.[2]
-
US EPA (RCRA):
-
Waste Code: Unless the waste exhibits specific toxicity (TCLP) or ignitability, it is generally classified as Non-listed Hazardous Waste .[2] However, many institutions assign a state-specific code or a generic "Organic Solid, Toxic" profile.[1][2]
-
Empty Containers: Under 40 CFR 261.7, a container is "RCRA Empty" if all wastes have been removed using common practices (pouring/scraping) and no more than 2.5 cm (1 inch) of residue remains. Triple rinsing is best practice.
-
-
EU (ECHA/REACH):
-
Dispose of as hazardous waste under European Waste Catalogue (EWC) code 16 05 06 * (laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals).[2]
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 19539, 3-Phenoxybenzoic acid (Structural Analog Safety Data).[2] Retrieved February 2, 2026.[2] [Link]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[13] [Link]
-
European Chemicals Agency (ECHA). Substance Information: Phenoxybenzoic acid derivatives. [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | C13H12N2O5S | CID 119927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 3-Phenoxybenzoic acid | C13H10O3 | CID 19539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-PHENOXYBENZOIC ACID | 2215-77-2 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. agilent.com [agilent.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 3-Amino-4-phenoxybenzoic acid
Executive Summary & Chemical Identity
This guide defines the safety architecture for handling 3-Amino-4-phenoxybenzoic acid (CAS: 37531-32-1). As a functionalized aromatic amine and benzoic acid derivative, this compound is frequently utilized as a key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Ibrutinib analogs).
While often classified primarily as an irritant in Safety Data Sheets (SDS), its structural moiety (aniline derivative) mandates that researchers treat it with elevated caution regarding sensitization and long-term cumulative toxicity . The protocols below prioritize containment over simple shielding.
| Parameter | Technical Specification |
| Chemical Name | This compound |
| CAS Number | 37531-32-1 |
| Molecular Formula | C₁₃H₁₁NO₃ |
| Physical State | Solid (Off-white to pale yellow powder) |
| Primary Hazards | Skin/Eye Irritant (H315, H319), STOT-SE (H335), Potential Sensitizer.[1] |
Risk Assessment & PPE Logic
The "Solid vs. Solution" Paradox
A common failure mode in laboratory safety is selecting PPE based solely on the solute (the solid powder) while ignoring the solvent.
-
Solid State: The primary risk is inhalation of particulates and direct dermal contact leading to sensitization.
-
Solution State: Once dissolved (typically in DMSO, DMF, or Methanol), the solvent dictates the permeation rate. Aromatic amines in organic solvents can penetrate standard nitrile gloves in seconds.
PPE Selection Matrix
| Protective Layer | Standard Handling (Solid Weighing) | High-Risk Handling (Solution/Synthesis) |
| Respiratory | Engineering Control: Fume Hood or HEPA-filtered Powder Weighing Station. Backup: N95/P95 Respirator. | Engineering Control: Fume Hood (Sash <18"). Backup: Half-face respirator with organic vapor cartridges if outside hood. |
| Hand Protection | Double Nitrile (4 mil minimum). Logic: Sufficient for dry solids; outer glove is sacrificial. | Laminate (Silver Shield) or Butyl Rubber. Logic: If using DMSO/DMF, nitrile offers <5 mins protection. Use laminate liners under nitrile for dexterity. |
| Eye Protection | Safety Glasses with Side Shields. | Chemical Splash Goggles. |
| Body Protection | Standard Cotton Lab Coat + Tyvek Sleeves. | Chemical-Resistant Apron (Tychem) over Lab Coat. |
Operational Workflow: Safe Handling Protocol
This protocol utilizes a "Clean-to-Dirty" workflow to prevent cross-contamination of laboratory surfaces.
Step 1: Preparation & Engineering Controls
-
Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm.
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Aromatic amines are often prone to static charge, causing "fly-away" powder that contaminates balances.
-
Lining: Place a disposable absorbent pad (plastic side down) in the hood workspace.
Step 2: Weighing & Transfer (The Critical Step)
-
Technique: Do not use a spatula to "flick" powder. Use a micro-spoon or V-groove spatula to roll the solid gently.
-
Containment: Weigh inside a closed vessel (tared vial) rather than on an open weigh paper whenever possible.
-
Decontamination: Wipe the exterior of the vial with a Methanol-dampened Kimwipe before removing it from the hood.
Step 3: Solubilization
-
Solvent Choice: If dissolving in DMSO or DMF, assume the solution is a skin permeation hazard .
-
Syringe Transfer: If transferring solutions via syringe, use Luer-Lock fittings only. Friction-fit needles are a projectile hazard that can spray toxic solutions.
Visualization: Handling Workflow
The following diagram illustrates the decision logic and safety checkpoints for handling this compound.
Figure 1: Decision tree for PPE selection and engineering controls based on the physical state of the chemical.[2]
Emergency & Disposal Procedures
Spill Management
-
Solid Spill: Do not sweep. Sweeping generates dust. Cover with a wet paper towel (water/methanol mix) to dampen the powder, then wipe up.
-
Solution Spill: Cover with an absorbent pad.[3] If the solvent is DMSO, treat the waste as capable of penetrating standard hazardous waste bags; double bag immediately.
Disposal Protocol
-
Classification: Non-RCRA listed, but treat as Hazardous Chemical Waste .
-
Method: High-temperature incineration is the required disposal method for aromatic amine intermediates to ensure complete destruction of the benzene ring structure.
-
Labeling: Clearly label waste containers with "Contains Aromatic Amines - Potential Sensitizer."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119927, 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid (Structural Analog Safety Data). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aromatic Amines. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
